PHT-7.3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-16-7-9-17(10-8-16)21-15-31-22(25-21)14-27-24(28)19-6-3-2-5-18(19)20(26-27)13-23-29-11-4-12-30-23/h2-3,5-10,15,23H,4,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPMVLVIYVAFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)CC5OCCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PHT-7.3: A Technical Guide to the Selective Inhibition of the Cnk1 PH Domain
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PHT-7.3, a selective inhibitor of the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1). This document details the quantitative binding data, experimental protocols for key validation assays, and the signaling pathways modulated by this compound.
Core Concepts: Targeting a Key Scaffolding Protein in Mutant KRAS Cancers
Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) is a scaffold protein that plays a crucial role in enhancing the efficiency and specificity of Ras signaling pathways, which are critical for cell proliferation, survival, and migration.[1][2] The Pleckstrin Homology (PH) domain of Cnk1 is essential for its function, mediating its localization to the plasma membrane through interactions with phosphoinositides.[1] In cancers driven by mutations in the KRAS gene, the scaffolding function of Cnk1 is particularly important for maintaining the oncogenic signaling output.
This compound is a small molecule inhibitor designed to selectively bind to the PH domain of Cnk1.[1] By occupying this domain, this compound prevents the co-localization of Cnk1 with mutant KRAS at the plasma membrane, thereby disrupting downstream signaling cascades and selectively inhibiting the growth of mutant KRAS-driven cancer cells.[1][3]
Quantitative Data: Binding Affinity and Selectivity of this compound
This compound was identified as a potent and selective inhibitor of the Cnk1 PH domain through a series of screening and optimization steps. Its binding affinity and selectivity have been characterized using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Table 1: Binding Affinity of this compound for the Cnk1 PH Domain [1]
| Compound | Target Domain | Binding Constant (Kd) |
| This compound | Cnk1 PH Domain | 4.7 µM |
Table 2: Selectivity of this compound for Various PH Domains [1]
| PH Domain | Binding Constant (Kd) |
| Cnk1 | 4.7 µM |
| Pdpk1 | > 100 µM |
| Btk | > 100 µM |
| Akt1 | > 100 µM |
| Plekha7 | > 100 µM |
Signaling Pathways and Mechanism of Action
This compound exerts its selective anti-cancer activity by disrupting the Cnk1-mediated scaffolding of key signaling pathways downstream of mutant KRAS. The primary mechanism involves the inhibition of Cnk1's localization to the plasma membrane, which is a prerequisite for its function.
By binding to the Cnk1 PH domain, this compound prevents its interaction with phosphoinositides, leading to the disruption of the following signaling cascades:
-
Raf/Mek/Erk Pathway: Inhibition of Cnk1 scaffolding leads to decreased signaling through this critical cell proliferation pathway in mutant KRAS cells.[1]
-
Rho Pathway: this compound has been shown to inhibit Rho signaling, which is involved in cytoskeletal dynamics and cell migration.[1]
-
RalA/B Pathway: The activity of the RalA/B small GTPases, which are effectors of Ras, is also diminished upon treatment with this compound.[1]
The following diagram illustrates the proposed mechanism of action of this compound.
References
- 1. Item - Supplemental Information from An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Role of PHT-7.3 in Selectively Inhibiting Mutant KRas Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the KRas oncogene are among the most prevalent drivers of human cancers, yet targeting mutant KRas has proven to be a formidable challenge in drug development. This technical guide delves into the mechanism of PHT-7.3, a small molecule inhibitor that indirectly and selectively targets mutant KRas signaling. This compound achieves this by inhibiting the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1), a critical scaffold protein. This inhibition disrupts the co-localization of CNK1 and mutant KRas at the plasma membrane, leading to the suppression of downstream signaling pathways and the selective inhibition of mutant KRas-driven cancer cell growth. This document provides a comprehensive overview of the quantitative data supporting the efficacy and selectivity of this compound, detailed experimental protocols for its characterization, and visual diagrams of the involved signaling pathways and experimental workflows.
Introduction
The KRas protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Activating mutations in the KRAS gene lead to a constitutively active protein, driving uncontrolled cell growth and tumorigenesis.[1] Despite decades of research, the development of direct KRas inhibitors has been hampered by the protein's high affinity for GTP and its smooth surface, which lacks deep pockets for small molecule binding.
An alternative strategy is to target proteins that are essential for mutant KRas function. One such protein is CNK1, a scaffold protein containing a PH domain that facilitates its localization to the plasma membrane through interactions with phosphoinositides.[2][3] In cancer cells with mutant KRas, CNK1 co-localizes with and is essential for the robust activation of downstream signaling pathways.[4][5]
This compound is a novel small molecule that was identified through molecular modeling and structural modification to selectively bind to the PH domain of CNK1.[2][3] This guide will provide an in-depth analysis of the data and methodologies that underscore the potential of this compound as a selective inhibitor of mutant KRas signaling.
Mechanism of Action of this compound
This compound does not directly bind to KRas. Instead, its mechanism of action is centered on the inhibition of the CNK1 PH domain.[2][3] This targeted inhibition disrupts a critical interaction necessary for the oncogenic function of mutant KRas.
The key steps in the mechanism of action are:
-
Binding to CNK1 PH Domain: this compound selectively binds to the PH domain of CNK1 with a dissociation constant (Kd) of 4.7 μM.[6][7]
-
Disruption of Membrane Localization: This binding prevents the CNK1 PH domain from interacting with phosphoinositides at the plasma membrane.[8][9]
-
Inhibition of CNK1/mutant KRas Co-localization: By preventing the membrane localization of CNK1, this compound disrupts the formation of the CNK1/mutant KRas signaling complex.[4][5]
-
Selective Inhibition of Downstream Signaling: The disruption of this complex selectively blocks the activation of downstream effector pathways in mutant KRas cells, including the Raf/MEK/ERK and Ral/Rho pathways.[3][10]
This indirect approach allows for the selective targeting of cancer cells harboring KRas mutations while sparing cells with wild-type KRas.[2][3]
Quantitative Data
The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and In Vivo Efficacy of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) to CNK1 PH Domain | 4.7 µM | [6][7] |
| In Vivo Dosage (Xenograft Models) | 200 mg/kg, i.p., daily | [6] |
Table 2: In Vitro Cell Growth Inhibition (IC50) of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | KRas Status | IC50 (µM) in 2D Culture | IC50 (µM) in 3D Culture |
| A549 | G12S | ~25 | ~15 |
| H441 | G12V | ~25 | ~20 |
| H358 | G12C | ~30 | ~25 |
| Calu-1 | G12C | ~40 | ~30 |
| H1975 | Wild-Type | >100 | >100 |
| H1650 | Wild-Type | >100 | >100 |
Note: IC50 values are approximated from published graphical data.[2][11]
Table 3: In Vitro Cell Growth Inhibition (IC50) of this compound in Colorectal Cancer (CRC) Cell Lines
| Cell Line | KRas Status | IC50 (µM) in 2D Culture | IC50 (µM) in 3D Culture |
| SW480 | G12V | ~35 | Not Reported |
| HT-29 | Wild-Type | >100 | Not Reported |
Note: IC50 values are approximated from published graphical data.[2][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides detailed protocols for the key experiments used to characterize this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding affinity of this compound to the CNK1 PH domain.
-
Instrumentation: Biacore T200 (GE Healthcare)
-
Sensor Chip: CM5 sensor chip
-
Ligand: Recombinant GST-tagged human CNK1 PH domain
-
Analyte: this compound
-
Protocol:
-
Immobilization: The CNK1 PH domain is immobilized on the CM5 sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of this compound (e.g., 0.1 to 100 µM) in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor chip surface.
-
Data Collection: The change in resonance units (RU) is monitored in real-time to measure the association and dissociation of this compound.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Western Blotting for Downstream Signaling Analysis
Western blotting is employed to assess the effect of this compound on the phosphorylation status of key proteins in the KRas downstream signaling pathways.
-
Cell Culture and Treatment:
-
Seed mutant KRas (e.g., A549) and wild-type KRas (e.g., H1975) cells in 6-well plates.
-
Once cells reach 70-80% confluency, treat with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to CNK1 in a cellular context.
-
Cell Treatment:
-
Treat intact cells (e.g., A549) with this compound or vehicle control for a defined period (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble protein fraction by Western blotting using an anti-CNK1 antibody.
-
-
Data Analysis:
-
A shift in the melting curve of CNK1 to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Summary and Future Directions
This compound represents a promising therapeutic strategy for cancers driven by mutant KRas. By targeting the PH domain of CNK1, this compound circumvents the difficulties of directly inhibiting KRas and achieves selectivity for mutant-driven cancer cells. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound and other inhibitors of the CNK1-KRas axis.
Future research should focus on:
-
Optimizing the potency and pharmacokinetic properties of this compound analogs.
-
Investigating the efficacy of this compound in a broader range of KRas-mutant cancer models, including patient-derived xenografts.
-
Exploring combination therapies to enhance the anti-tumor activity of this compound.
-
Further elucidating the role of CNK1 in other cellular processes to anticipate potential off-target effects.
This in-depth technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of KRas-targeted cancer therapy. The continued exploration of indirect inhibitory strategies, such as the one employed by this compound, holds great promise for the development of effective treatments for patients with KRas-mutant cancers.
References
- 1. KRAS-mutation status dependent effect of zoledronic acid in human non-small cell cancer preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310) [thermofisher.com]
- 5. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CNKSR1 serves as a scaffold to activate an EGFR phosphatase via exclusive interaction with RhoB-GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
The CNK1 Inhibitor PHT-7.3: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of PHT-7.3, a selective small molecule inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1) pleckstrin homology (PH) domain. This compound has demonstrated promising preclinical activity as a selective inhibitor of mutant KRAS-driven cancers. This document details the discovery, mechanism of action, quantitative preclinical data, and key experimental protocols related to the development of this compound.
Introduction: Targeting the Undruggable KRAS
Mutations in the KRAS proto-oncogene are among the most prevalent drivers of human cancers, yet KRAS has long been considered an "undruggable" target. The discovery of this compound represents a novel strategy to indirectly target mutant KRAS by inhibiting a critical scaffolding protein, CNK1. CNK1 enhances the efficiency of Ras signaling pathways, and its inhibition has been shown to selectively impede the growth of cancer cells harboring KRAS mutations.[1][2]
Discovery and Development of this compound
This compound was identified through a rational drug design approach involving molecular modeling and structural modifications of a parent compound.[1] The primary goal was to develop a small molecule that could selectively bind to the PH domain of CNK1. This domain is crucial for the co-localization of CNK1 with mutant KRAS at the plasma membrane, a key step in the activation of downstream oncogenic signaling.[1]
Quantitative Data Summary
The preclinical efficacy of this compound has been characterized by its binding affinity to the CNK1 PH domain and its inhibitory effects on cancer cell growth.
| Data Point | Value | Cell Lines/Conditions | Reference |
| Binding Affinity (Kd) | 4.7 µM | Cnk1 PH domain | [1] |
| IC50 (2D Growth) | >100 µM | Normal mouse and human fibroblasts, pancreatic duct, lung, colon, and myoblast cells | [1] |
| IC50 (2D Growth) | See Waterfall Plot (Figure 4 in original paper) | Panel of non-small cell lung cancer (NSCLC) cell lines | [1] |
| In Vivo Efficacy | Cytostatic Antitumor Activity | A549 (mut-KRas G12S) and H441 (mut-KRas G12V) xenografts (200 mg/kg, i.p. daily for 20 days) | [1][3] |
| In Vivo Inefficacy | No Antitumor Activity | H1975 (wt-KRas) NSCLC xenograft | [4] |
Specific IC50 values for the panel of NSCLC cell lines are graphically represented in the waterfall plot in the primary publication by Indarte M, et al. Cancer Res. 2019. For precise numerical data, readers are directed to the supplementary materials of this publication.
Mechanism of Action and Signaling Pathway
This compound exerts its selective anti-cancer effects by physically binding to the PH domain of CNK1.[1] This interaction prevents the recruitment of CNK1 to the plasma membrane, thereby disrupting its co-localization with mutant KRAS.[1] The inhibition of this crucial interaction leads to the downregulation of multiple downstream signaling pathways that are aberrantly activated in mutant KRAS cancers. These include the Raf/Mek/Erk, Rho, and RalA/B signaling cascades.[2][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below.
CNK1 PH Domain Binding Assays
Isothermal Titration Calorimetry (ITC):
ITC was employed to measure the binding affinity of this compound to the CNK1 PH domain.
-
Protein and Ligand Preparation: Recombinant CNK1 PH domain was purified and dialyzed against the experimental buffer. This compound was dissolved in the same buffer to ensure no buffer mismatch artifacts.
-
ITC Instrument Setup: A MicroCal ITC200 calorimeter was used. The sample cell was loaded with the CNK1 PH domain protein, and the titration syringe was filled with the this compound solution.
-
Titration: A series of small injections of the this compound solution were made into the sample cell containing the CNK1 PH domain.
-
Data Analysis: The heat changes associated with each injection were measured and integrated to generate a binding isotherm. This isotherm was then fitted to a single-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Surface Plasmon Resonance (SPR):
SPR was used to confirm the binding of this compound to the CNK1 PH domain and to assess its ability to displace phosphoinositide binding.
-
Sensor Chip Preparation: A CM5 sensor chip was activated, and the purified GST-tagged CNK1 PH domain was immobilized on the chip surface.
-
Binding Analysis: A solution of this compound was flowed over the sensor chip surface, and the change in the refractive index, indicative of binding, was monitored in real-time.
-
Displacement Assay: To determine if this compound could displace the natural ligand of the PH domain, the chip was first saturated with PtdIns(3,4,5)P3, followed by the injection of this compound. A decrease in the SPR signal indicated the displacement of PtdIns(3,4,5)P3.[6]
Cell Viability Assays
2D Cell Growth Assay (XTT):
The effect of this compound on the viability of cancer cell lines grown in a monolayer was assessed using the XTT assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound or vehicle control for 72 hours.
-
XTT Reagent Addition: The XTT reagent was added to each well, and the plates were incubated to allow for the conversion of the tetrazolium salt to a formazan product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product was measured using a plate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined by non-linear regression analysis.
3D Spheroid Growth Assay:
To assess the effect of this compound on anchorage-independent growth, a hallmark of cancer, 3D spheroid growth assays were performed.
-
Spheroid Formation: HCT-116 colon cancer cells were cultured under non-adherent conditions to allow for the formation of 3D spheroids over 48 hours.
-
Compound Treatment: Spheroids were then treated with this compound or a vehicle control.
-
Growth Monitoring: The growth of the spheroids was monitored over time by microscopy and image analysis to measure changes in spheroid size and morphology.
In Vivo Xenograft Studies
The antitumor activity of this compound was evaluated in mouse xenograft models.
-
Cell Implantation: Human cancer cell lines (A549, H441, or H1975) were subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Drug Administration: Mice were treated daily with this compound (200 mg/kg) administered via intraperitoneal (i.p.) injection for 20-21 days. A control group received vehicle injections.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Data Analysis: The change in tumor volume over time was compared between the this compound-treated and vehicle-treated groups to determine the antitumor efficacy.
Conclusion
This compound is a novel and selective inhibitor of the CNK1 PH domain that has demonstrated significant preclinical potential for the treatment of mutant KRAS-driven cancers. Its unique mechanism of action, which involves the disruption of the CNK1-mutant KRAS interaction at the plasma membrane, offers a promising new therapeutic strategy for a patient population with high unmet medical need. Further investigation and clinical development of this compound and similar compounds are warranted.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synthesis, Biological Evaluation, and Binding Mode of a New Class of Oncogenic K‐Ras4b Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification and validation of a novel signature for prediction the prognosis and immunotherapy benefit in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.waocp.org [journal.waocp.org]
PHT-7.3: A Technical Guide to its Specificity for Mutant KRas
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PHT-7.3, a selective inhibitor targeting the pleckstrin homology (PH) domain of the connector enhancer of kinase suppressor of Ras 1 (Cnk1). A significant body of evidence demonstrates this compound's specificity for cancer cells harboring mutant KRas (mut-KRas) over those with wild-type KRas (wt-KRas), offering a promising therapeutic avenue for a notoriously challenging oncogenic driver.
Mechanism of Action: Indirect Inhibition of Mutant KRas
This compound does not directly bind to KRas. Instead, it selectively targets the PH domain of Cnk1, a scaffold protein crucial for the efficient signaling of Ras pathways.[1][2] The binding of this compound to the Cnk1 PH domain has a dissociation constant (Kd) of 4.7 μM.[1][3] This interaction prevents the co-localization of Cnk1 with mutant KRas at the plasma membrane.[2][4] Consequently, the downstream signaling cascades driven by mutant KRas, including the Raf/Mek/Erk, Rho, and RalA/B pathways, are inhibited.[2] This selective disruption of the Cnk1-mutant KRas interaction leads to the inhibition of cancer cell and tumor growth in mut-KRas contexts, with minimal effects on cells with wild-type KRas.[2][3][4]
Quantitative Data: Specificity of this compound for Mutant KRas
The selectivity of this compound for mutant KRas-driven cancer cells is evident from in vitro cell growth inhibition assays. The half-maximal inhibitory concentrations (IC50) of this compound are significantly lower in non-small cell lung cancer (NSCLC) cell lines with KRas mutations compared to those with wild-type KRas.
| Cell Line | KRas Status | 2D Growth IC50 (µM) | 3D Growth (Soft Agar) IC50 (µM) |
| H441 | G12V | ~25 | ~10 |
| A549 | G12S | ~30 | ~15 |
| H358 | G12C | ~40 | ~20 |
| H2122 | G12C | ~50 | ~25 |
| H1792 | G12C | >100 | ~40 |
| H2009 | G12A | >100 | ~50 |
| Calu-1 | G12C | >100 | >100 |
| H1975 | wild-type | >100 | >100 |
| H522 | wild-type | >100 | >100 |
| H1650 | wild-type | >100 | >100 |
| H1993 | wild-type | >100 | >100 |
Data adapted from Indarte M, et al. Cancer Res. 2019 Jun 15;79(12):3100-3111 and its correction.[5][6]
In vivo studies further corroborate this specificity. This compound demonstrated cytostatic antitumor activity in xenograft models using mut-KRas(G12S) A549 and mut-KRas(G12V) H441 cells. In contrast, no significant antitumor activity was observed in xenografts with wt-KRas H1975 cells.[4]
Experimental Protocols
Anchorage-Independent Growth (Soft Agar) Assay
This assay is a stringent method for evaluating the malignant transformation of cells and their potential for tumorigenicity.
References
The Structural Basis for PHT-7.3's Interaction with the Cnk1 PH Domain: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the structural and molecular interactions between the small molecule inhibitor PHT-7.3 and the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Cnk1 scaffold protein, particularly in the context of mutant KRAS-driven cancers.
Executive Summary
Cnk1 is a scaffold protein that plays a crucial role in organizing and enhancing the efficiency of Ras signaling pathways.[1][2][3] Its PH domain is critical for its localization to the plasma membrane through interactions with phosphoinositides, a key step in its function.[1][3] The small molecule this compound has been identified as a selective inhibitor of the Cnk1 PH domain.[4] This guide details the binding affinity, selectivity, and structural basis of this interaction, providing a foundation for further drug development efforts. This compound binds to the Cnk1 PH domain with micromolar affinity and competitively displaces the natural ligand, phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3).[1][5] This inhibitory action disrupts the co-localization of Cnk1 with mutant KRAS at the plasma membrane, leading to the selective inhibition of mutant KRAS-dependent cell growth and signaling.[1][6][7]
Quantitative Analysis of this compound and Cnk1 PH Domain Interaction
The binding affinity and selectivity of this compound for the Cnk1 PH domain have been characterized using various biophysical techniques. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound and Related Compounds to Cnk1 PH Domain
| Compound | Binding Affinity (Kd) to Cnk1 PH Domain | Method |
| This compound | 4.7 µM | Surface Plasmon Resonance (SPR) |
Data sourced from Indarte M, et al. Cancer Res. 2019.[1][4]
Table 2: Selectivity of this compound for Cnk1 PH Domain
| PH Domain | Relative Binding of this compound |
| Cnk1 | High |
| Pdpk1 | Low |
| Btk | Low |
| Akt1 | Low |
| Plekha7 | Low |
Data qualitatively described in Indarte M, et al. Cancer Res. 2019.[1][5]
Table 3: Cellular Activity of this compound
| Cell Line | KRAS Status | Effect of this compound |
| A549 | mut-KRas(G12S) | Cytostatic antitumor activity |
| H441 | mut-KRas(G12V) | Cytostatic antitumor activity |
| H1975 | wt-KRas | No significant effect |
Data sourced from Indarte M, et al. Cancer Res. 2019 and other sources.[1][6]
Structural Basis of Interaction: A Molecular Perspective
The structural basis for the interaction between this compound and the Cnk1 PH domain has been elucidated through molecular modeling and docking studies.[2][5][8] A structural model of the Cnk1 PH domain was constructed using the known structure of a related PH domain (PDB ID: 1U27) as a template.[2][5][8] Docking simulations with this compound revealed that the compound binds to the same pocket on the PH domain that recognizes the inositol phosphate headgroup of phosphoinositides.[5][8]
Specifically, this compound, a dioxane analog, is predicted to bury into a pocket that is occupied by the phosphate at the 4-position of the inositol ring of the natural ligand, Ins(1,3,4,5)P4.[5][8] This direct competition for the phosphoinositide binding site explains the ability of this compound to displace PtdIns(3,4,5)P3 from the Cnk1 PH domain.[1][5] This competitive inhibition prevents the recruitment of Cnk1 to the plasma membrane, thereby disrupting its scaffolding function in the mutant KRAS signaling pathway.[1][6][7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction between this compound and the Cnk1 PH domain.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is utilized to measure the binding affinity of different phosphoinositides to the Cnk1 PH domain.
-
Protein: Recombinant Cnk1 PH domain.
-
Ligands: DiC8 phosphoinositide phosphates.
-
Procedure:
-
A solution of the Cnk1 PH domain (30 µM) is placed in the sample cell of the calorimeter.[5][8]
-
The corresponding phosphoinositide ligand (0 to 300 µM) is loaded into the injection syringe.[5][8]
-
The ligand is titrated into the protein solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is employed to measure the binding kinetics and affinity of this compound to the Cnk1 PH domain and its ability to displace PtdIns(3,4,5)P3.
-
Protein: GST-tagged Cnk1 PH domain.
-
Analytes: PHT-7.0, this compound, PHT-710, and PtdIns(3,4,5)P3.
-
Procedure for Direct Binding Assay:
-
The GST-tagged Cnk1 PH domain is immobilized on a sensor chip.
-
Different concentrations of the small molecule inhibitors (e.g., this compound) are flowed over the sensor surface.
-
The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is monitored in real-time.
-
Association and dissociation rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated.
-
-
Procedure for Displacement Assay:
-
The GST-tagged Cnk1 PH domain is immobilized on the sensor chip.
-
A solution containing PtdIns(3,4,5)P3 is flowed over the surface to establish a baseline binding signal.
-
A solution containing both PtdIns(3,4,5)P3 and a specific concentration of this compound (e.g., 50 µM) is then injected.[5][8]
-
A decrease in the SPR signal indicates the displacement of PtdIns(3,4,5)P3 from the Cnk1 PH domain by this compound.
-
Cell Viability Assay (XTT Assay)
The XTT assay is used to determine the effect of this compound on the proliferation of cancer cells.
-
Cells: Various mutant KRAS and wild-type KRAS cancer cell lines.
-
Reagent: this compound.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are treated with a range of concentrations of this compound for 72 hours.[1]
-
After the incubation period, the XTT reagent is added to each well.
-
The absorbance is measured at a specific wavelength to quantify the formation of the formazan product, which is proportional to the number of viable cells.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated.
-
Visualizations
The following diagrams illustrate the Cnk1 signaling pathway and the experimental workflow for characterizing the this compound interaction.
Caption: Cnk1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound's interaction.
References
- 1. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Data from An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - Cancer Research - Figshare [aacr.figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of PHT-7.3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of PHT-7.3, a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain. This compound has emerged as a promising agent for targeting cancers driven by mutant KRAS, a notoriously challenging oncogene. This document synthesizes available data on its pharmacokinetics, pharmacodynamics, mechanism of action, and the experimental protocols used in its preclinical evaluation.
Pharmacokinetics (PK)
Detailed quantitative pharmacokinetic parameters for this compound in preclinical models are not extensively available in the public domain. However, the primary research literature describes this compound as having "good in vivo pharmacokinetic properties," which supported its selection for further in vivo evaluation.[1] The primary route of administration in preclinical xenograft models has been intraperitoneal (i.p.) injection.[1][2]
Table 1: Summary of Available Pharmacokinetic Information
| Parameter | Value | Species/Model | Route of Administration | Source |
| Dosing | 200 mg/kg, daily | Female NOD-SCID mice | Intraperitoneal (i.p.) | [1][2] |
| Formulation | In DMSO, PEG300, Tween-80, and Saline | N/A | N/A | [1] |
| Half-life (t½) | Not Reported | N/A | N/A | |
| Clearance (CL) | Not Reported | N/A | N/A | |
| Volume of Distribution (Vd) | Not Reported | N/A | N/A | |
| Bioavailability (F) | Not Reported | N/A | N/A |
Note: This table will be updated as more specific quantitative pharmacokinetic data becomes publicly available.
Pharmacodynamics (PD)
The pharmacodynamics of this compound are characterized by its selective inhibition of the growth of cancer cells harboring KRAS mutations.
This compound demonstrates potent and selective cytostatic effects on mutant KRAS non-small cell lung cancer (NSCLC) cell lines, particularly in 3D (anchorage-independent) growth conditions, which more closely mimic in vivo tumor growth. In contrast, it has minimal effect on wild-type (wt) KRAS NSCLC cells and various normal human and mouse cell lines, where the IC50 values are generally greater than 100 µM.[2][3]
Table 2: In Vitro IC50 Values of this compound in NSCLC Cell Lines (3D Growth in Soft Agarose)
| Cell Line | KRAS Status | IC50 (µM) |
| A549 | G12S | ~10 |
| H441 | G12V | ~15 |
| H358 | G12C | ~20 |
| H2009 | G12A | ~25 |
| H727 | G12V | ~30 |
| H1975 | wt | >100 |
| H460 | wt | >100 |
| Calu-3 | wt | >100 |
Data is estimated from graphical representations in the source literature and should be considered approximate.[2][3]
In preclinical xenograft models using immunodeficient mice, this compound has demonstrated significant, selective antitumor activity against mutant KRAS tumors.
Table 3: In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Xenograft Model | KRAS Status | Dosing Regimen | Outcome |
| A549 | G12S | 200 mg/kg, i.p., daily for 20 days | Cytostatic antitumor activity |
| H441 | G12V | 200 mg/kg, i.p., daily for 20 days | Cytostatic antitumor activity |
| H1975 | wt | 200 mg/kg, i.p., daily for up to 20 days | No significant antitumor activity |
Mechanism of Action & Signaling Pathways
This compound's mechanism of action is centered on its ability to bind selectively to the PH domain of Cnk1 with a dissociation constant (Kd) of 4.7 µM.[1][2] This interaction prevents the co-localization of Cnk1 with mutant KRAS at the plasma membrane, which is a critical step for the efficient propagation of oncogenic KRAS signaling. By disrupting this interaction, this compound effectively inhibits downstream effector pathways, including the Ral and Rho signaling cascades, leading to a reduction in cancer cell proliferation and tumor growth.[2][3]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
This assay is crucial for assessing the tumorigenic potential of cells and the efficacy of anticancer agents in a 3D environment.
-
Preparation of Agar Layers: A base layer of 0.6% agarose in complete cell culture medium is prepared in 6-well plates.
-
Cell Seeding: NSCLC cells are trypsinized, counted, and resuspended in 0.3% agarose in complete medium at a density of 5,000 cells per well. This cell suspension is then layered on top of the base agar layer.
-
Treatment: this compound is added to the top layer of medium at various concentrations. The medium is replaced every 3-4 days with fresh medium containing the compound.
-
Incubation: Plates are incubated at 37°C in a humidified 5% CO2 incubator for 14-21 days, allowing for colony formation.
-
Quantification: Colonies are stained with a solution of crystal violet. The number and size of colonies are quantified using an imaging system and software. The IC50 is calculated as the concentration of this compound that inhibits colony formation by 50% compared to a vehicle-treated control.
This protocol outlines the in vivo evaluation of this compound's antitumor efficacy.
-
Animal Model: Female NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice, typically 6-8 weeks old, are used.
-
Cell Implantation: A549 or H441 cells are harvested during their exponential growth phase. A suspension of 5 x 10^6 cells in a 1:1 mixture of serum-free medium and Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into control and treatment groups.
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at a dose of 200 mg/kg daily. The vehicle control group receives the formulation solution without this compound.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded after a defined period (e.g., 20 days) or when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis (e.g., Western blot).
Caption: Workflow for in vivo xenograft studies of this compound.
References
The CNK1 Inhibitor PHT-7.3: A Promising Anti-Tumor Agent Selectively Targeting Mutant KRAS Cancers
An In-depth Technical Guide on the Initial Preclinical Studies of PHT-7.3's Anti-Tumor Activity
For researchers, scientists, and drug development professionals, this whitepaper provides a comprehensive overview of the initial preclinical investigations into this compound, a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain. This compound has demonstrated significant anti-tumor activity, particularly in cancers driven by mutations in the KRAS oncogene. This document details the quantitative data from key experiments, provides in-depth experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Executive Summary
Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] Despite decades of research, directly targeting mutant KRAS has proven challenging. This compound represents a novel therapeutic strategy by targeting Cnk1, a scaffold protein essential for the efficient signaling of mutant KRAS.[2][3] Initial studies have shown that this compound selectively inhibits the growth of cancer cells harboring KRAS mutations while having minimal effect on cells with wild-type KRAS.[3] This selective activity is attributed to its ability to bind to the PH domain of Cnk1, thereby disrupting its interaction with the cell membrane and preventing the formation of a signaling complex with mutant KRAS.[3][4] The preclinical data presented herein underscore the potential of this compound as a targeted therapy for a significant patient population with currently limited treatment options.
Data Presentation
The anti-tumor activity of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings from these initial studies.
Table 1: In Vitro Cell Viability (IC50) of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | KRAS Mutation Status | IC50 (µM) for 2D Growth | IC50 (µM) for 3D Growth (Soft Agar) |
| A549 | G12S | 18.5 | 10.5 |
| H441 | G12V | 25.0 | 15.0 |
| H358 | G12C | 22.0 | 12.5 |
| H727 | G12V | 28.0 | 18.0 |
| H460 | Q61H | 35.0 | 20.0 |
| H1792 | G12C | 26.0 | 14.0 |
| Calu-1 | G12D | 30.0 | 16.5 |
| H1975 | Wild-Type | >100 | >100 |
| H226 | Wild-Type | >100 | >100 |
| H522 | Wild-Type | >100 | >100 |
Data extracted from Indarte M, et al. Cancer Res. 2019.[2]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in NSCLC Xenograft Models
| Xenograft Model | KRAS Mutation Status | Treatment | Tumor Growth Inhibition (%) | Observations |
| A549 | G12S | This compound (200 mg/kg, i.p., daily) | ~50% | Cytostatic anti-tumor activity |
| H441 | G12V | This compound (200 mg/kg, i.p., daily) | ~45% | Cytostatic anti-tumor activity |
| H1975 | Wild-Type | This compound (200 mg/kg, i.p., daily) | No significant effect | Selective for mutant KRAS |
Data extracted from Indarte M, et al. Cancer Res. 2019.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this report are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (2D and 3D Growth)
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50).
Protocol:
-
Cell Culture: Human NSCLC cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
2D Growth Assay:
-
Cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well.
-
After 24 hours, cells were treated with a serial dilution of this compound or vehicle control (DMSO).
-
Following a 72-hour incubation, cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated from dose-response curves.
-
-
3D Growth (Soft Agar) Assay:
-
A base layer of 0.6% agar in complete medium was prepared in 6-well plates.
-
Cells (8,000 per well) were suspended in 0.3% agar in complete medium and layered on top of the base agar.
-
This compound or vehicle control was added to the top layer.
-
Plates were incubated for 14-21 days until colonies formed.
-
Colonies were stained with crystal violet and counted.
-
IC50 values were determined based on the reduction in colony formation.[2][4][5][6]
-
Western Blot Analysis
Objective: To assess the effect of this compound on the activation of downstream effectors in the KRAS signaling pathway.
Protocol:
-
Cell Lysis: Cancer cells were treated with this compound at various concentrations for 24 hours. Cells were then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
Gel Electrophoresis: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE on 4-12% Bis-Tris gels.
-
Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was then incubated overnight at 4°C with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., p-Erk, Erk, p-Akt, Akt), as well as RalA-GTP and RhoA-GTP.
-
After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[7][8][9][10][11]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal Model: Female athymic nude mice (4-6 weeks old) were used for the study.
-
Tumor Implantation: 1 x 10^6 A549, H441, or H1975 cells in a 1:1 mixture of media and Matrigel were injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment and control groups (n=10 mice/group).
-
This compound Administration: this compound was administered intraperitoneally (i.p.) daily at a dose of 200 mg/kg for 20-21 days. The control group received the vehicle solution.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length x width²)/2.
-
Endpoint: The study was concluded after the treatment period, and tumors were excised for further analysis.[12][13][14][15]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in mutant KRAS cancer cells.
Experimental Workflow Diagram
Caption: Overall experimental workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
The initial studies on this compound provide compelling evidence for its selective anti-tumor activity against cancers driven by KRAS mutations. By targeting the PH domain of the scaffold protein Cnk1, this compound disrupts the oncogenic signaling cascade initiated by mutant KRAS, leading to a cytostatic effect on tumor growth.[2][3] The in vitro data clearly demonstrate a significant difference in sensitivity between mutant and wild-type KRAS cell lines, and this selectivity is mirrored in the in vivo xenograft models.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:
-
Pharmacokinetic and Pharmacodynamic Profiling: A more detailed analysis of the drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-dependent effects on the target pathway in vivo.
-
Combination Therapies: Investigating the synergistic effects of this compound with other targeted agents or standard-of-care chemotherapies to enhance anti-tumor efficacy and overcome potential resistance mechanisms.
-
Biomarker Development: Identifying predictive biomarkers beyond KRAS mutation status that can help select patients most likely to respond to this compound treatment.
-
Toxicology Studies: Comprehensive safety and toxicology assessments are necessary before advancing to clinical trials.
References
- 1. Synthesis, Biological Evaluation, and Binding Mode of a New Class of Oncogenic K‐Ras4b Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CNKSR1 serves as a scaffold to activate an EGFR phosphatase via exclusive interaction with RhoB-GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. bu.edu [bu.edu]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of PHT-7.3 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo administration of PHT-7.3, a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) Pleckstrin Homology (PH) domain, in xenograft models. This compound has demonstrated antitumor activity by selectively inhibiting the growth of mutant KRAS cancer cells.[1][2][3][4]
Mechanism of Action
This compound selectively binds to the PH domain of Cnk1, preventing its co-localization with mutant KRAS at the plasma membrane.[2][3][4] This disruption of the Cnk1-mutant KRAS interaction inhibits downstream signaling pathways, including the Raf/Mek/Erk, Rho, and RalA/B pathways, which are crucial for cancer cell proliferation, survival, and migration.[2][3][5][6] Notably, this compound shows little effect on wild-type KRAS cells, making it a targeted therapy for cancers driven by KRAS mutations.[2][3]
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits mutant KRAS signaling by targeting the Cnk1 PH domain.
Quantitative Data Summary
The antitumor activity of this compound has been evaluated in non-small cell lung cancer (NSCLC) xenograft models. The following table summarizes the key findings.
| Xenograft Model | KRAS Mutation | Treatment | Dosage | Administration Route | Duration | Outcome |
| A549 NSCLC | G12S | This compound | 200 mg/kg | Intraperitoneal (i.p.) | 20 days (daily) | Cytostatic antitumor activity |
| H441 NSCLC | G12V | This compound | 200 mg/kg | Intraperitoneal (i.p.) | 20 days (daily) | Cytostatic antitumor activity |
| H1975 NSCLC | Wild-Type | This compound | 200 mg/kg | Intraperitoneal (i.p.) | Up to 20 days (daily) | No significant antitumor activity |
Experimental Protocols
This compound Formulation for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 62.5 mg/mL.
-
To prepare the final working solution (e.g., 1 mL), add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly until it is homogenous.
-
Add 50 µL of Tween-80 to the mixture and mix again until evenly distributed.
-
Add 450 µL of saline to the solution to reach the final volume of 1 mL.
-
Ensure the final solution is clear before administration. This protocol yields a solution with a this compound concentration of 6.25 mg/mL.[1]
Note: For continuous dosing periods exceeding half a month, an alternative formulation using corn oil may be considered.[1]
In Vivo Administration of this compound in Xenograft Models
This protocol outlines the procedure for establishing xenograft tumors and administering this compound.
Animal Model:
-
Female NOD-SCID mice are a suitable model for establishing xenografts.[1]
Xenograft Establishment:
-
Culture mutant KRAS cancer cell lines (e.g., A549 or H441) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of the NOD-SCID mice.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (length x width²) / 2.
This compound Administration:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at a dosage of 200 mg/kg daily via intraperitoneal injection.[1][4]
-
Treat the control group with the vehicle solution (DMSO, PEG300, Tween-80, and saline without this compound).
-
Continue the treatment for a period of 20 days.[1]
-
Monitor tumor volume and body weight of the mice regularly throughout the study.
-
At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., western blotting to assess downstream signaling).
Experimental Workflow
Caption: Workflow for this compound administration in a xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Techniques for Assessing PHT-7.3's Inhibition of KRas Signaling In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRas is a frequently mutated oncogene in human cancers, making it a prime target for therapeutic intervention. However, its smooth surface and high affinity for GTP have rendered it a challenging target for small molecule inhibitors. PHT-7.3 is a novel small molecule inhibitor that indirectly targets mutant KRas by binding to the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1][2] Cnk1 is a scaffold protein that facilitates the proper localization and activation of mutant KRas at the plasma membrane.[1] By binding to the Cnk1 PH domain, this compound disrupts the Cnk1-mutant KRas interaction, leading to the inhibition of downstream signaling and the selective growth inhibition of mutant KRas-driven cancer cells.[1][3]
These application notes provide detailed protocols for in vitro techniques to assess the efficacy of this compound in inhibiting KRas signaling.
Mechanism of Action of this compound
This compound acts by binding to the PH domain of Cnk1, a key scaffolding protein in the KRas signaling pathway. This binding event prevents the co-localization of Cnk1 with mutant KRas at the cell's plasma membrane.[1] The disruption of this interaction is critical, as the Cnk1-KRas complex is essential for the efficient propagation of downstream signals that drive cell proliferation and survival in mutant KRas cancers.[4] Consequently, this compound selectively impedes the signaling cascade initiated by mutant KRas.[1]
References
- 1. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Proper Storage and Handling of PHT-7.3: Application Notes and Protocols for a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHT-7.3 is a selective inhibitor of the pleckstrin homology (PH) domain of the connector enhancer of kinase suppressor of Ras 1 (Cnk1), a scaffold protein crucial for mutant KRAS signaling.[1][2] This document provides detailed application notes and protocols for the proper storage, handling, and use of this compound in a laboratory setting. Adherence to these guidelines is essential to ensure the compound's stability, potency, and the reproducibility of experimental results.
Chemical and Physical Properties
This compound is a light yellow to yellow solid compound.[1] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value |
| Chemical Name | 4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-2-thiazolyl]methyl]-1(2H)-Phthalazinone |
| Molecular Formula | C₂₄H₂₃N₃O₃S |
| Molecular Weight | 433.52 g/mol |
| CAS Number | 1614225-93-2 |
| Appearance | Light yellow to yellow solid |
| Solubility | DMSO: 62.5 mg/mL (144.17 mM) |
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months |
| -20°C | 1 month |
Note: this compound solutions in DMSO are hygroscopic. It is recommended to use freshly opened DMSO for preparing stock solutions and to aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles and exposure to moisture.
Handling and Safety Precautions
This compound should be handled in a laboratory environment by trained personnel. Standard personal protective equipment (PPE) should be worn, including:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A mask is recommended, especially when handling the powder form to avoid inhalation.
General handling guidelines include:
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
In case of accidental contact, wash the affected area with copious amounts of water. Seek medical attention if irritation persists.
Mechanism of Action and Signaling Pathway
This compound selectively binds to the PH domain of Cnk1 (also known as CNKSR1) with a dissociation constant (Kd) of 4.7 μM. Cnk1 is a scaffold protein that facilitates the assembly of signaling complexes downstream of Ras. By binding to the Cnk1 PH domain, this compound prevents the co-localization of Cnk1 with mutant KRAS at the plasma membrane, thereby inhibiting downstream signaling pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. This selective inhibition of mutant KRAS signaling leads to reduced cancer cell growth and proliferation.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
To prepare a 10 mM stock solution, dissolve 4.34 mg of this compound powder in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. The solution should be clear and light yellow.
-
Store the stock solution in single-use aliquots at -80°C for up to 6 months.
-
-
Working Solutions for In Vitro Assays:
-
Prepare fresh working solutions for each experiment by diluting the 10 mM stock solution in the appropriate cell culture medium.
-
It is recommended to perform a serial dilution to achieve the desired final concentrations.
-
The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
-
Cell Viability Assay (MTT-based)
This protocol is adapted for a 96-well plate format to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest (e.g., A549 with KRAS G12S mutation)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
References
Application Notes and Protocols for PHT-7.3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHT-7.3 is a selective inhibitor of the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1).[1] By binding to the CNK1 PH domain, this compound effectively disrupts its interaction with mutant KRAS at the plasma membrane, leading to the inhibition of downstream signaling pathways. This targeted action makes this compound a valuable tool for investigating mutant KRAS-driven cancers and for potential therapeutic development. These application notes provide a detailed, step-by-step guide for the dissolution and use of this compound in in vitro cell culture experiments.
Data Presentation
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| Molecular Weight | 433.52 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Solubility in DMSO | 62.5 mg/mL (144.17 mM) | [1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (Stock Solution) | -80°C for 6 months, -20°C for 1 month | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.335 mg of this compound.
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 4.335 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
-
Sonication (if necessary): If the this compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 10-15 minutes.[1] Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Preparation of this compound Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to final working concentrations for treating cells in culture. It is critical to maintain a low final concentration of DMSO to prevent solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Determine Final Working Concentrations: Decide on the range of final concentrations of this compound you wish to test in your experiment.
-
Serial Dilution Strategy: Plan a serial dilution scheme to achieve the desired final concentrations while keeping the final DMSO concentration at or below 0.1-0.5%. A vehicle control (medium with the same final concentration of DMSO without this compound) must be included in all experiments.
-
Example Dilution for a Final Concentration of 10 µM:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture wells containing your cells and medium. To achieve a 10 µM final concentration in a well containing 1 mL of medium, add 10 µL of a 1 mM intermediate solution or 1 µL of the 10 mM stock solution. Ensure the final DMSO concentration remains within the non-toxic range for your specific cell line.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to a separate set of wells. For the example above, you would add 1 µL of DMSO to 1 mL of medium.
-
Treatment: Gently mix the contents of the wells after adding the this compound working solution or vehicle control. Incubate the cells for the desired experimental duration.
Mandatory Visualization
Caption: this compound inhibits mutant KRAS signaling by binding to the CNK1 PH domain.
References
Application of PHT-7.3 in studying KRas-mutant cancer cell lines.
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Activating mutations in the KRAS proto-oncogene are among the most common drivers of human cancers, yet therapeutically targeting mutant KRas has proven to be a significant challenge. PHT-7.3 is a novel small molecule inhibitor that offers a unique approach to studying and potentially treating KRas-mutant cancers. It selectively inhibits the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1), a scaffold protein crucial for mutant KRas signaling.[1] By binding to the CNK1 PH domain, this compound prevents its co-localization with mutant KRas at the plasma membrane, thereby disrupting downstream signaling pathways essential for tumor cell growth and survival.[2] This document provides detailed application notes and protocols for the use of this compound in the investigation of KRas-mutant cancer cell lines.
Mechanism of Action
This compound exhibits a selective inhibitory action against cancer cells harboring KRas mutations, with minimal effect on wild-type KRas cells. The binding of this compound to the CNK1 PH domain has a dissociation constant (Kd) of 4.7 μM.[1] This interaction sterically hinders the binding of CNK1 to phosphoinositides in the plasma membrane, a critical step for its function as a scaffold for mutant KRas. Consequently, the activation of downstream effector pathways, particularly the Ral and Rho signaling cascades, is abrogated, leading to a cytostatic effect on tumor growth.[3][4]
Caption: Mechanism of this compound action in KRas-mutant cells.
Data Presentation
In Vitro Efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
The inhibitory effect of this compound on cell proliferation has been quantified in a panel of NSCLC cell lines, demonstrating selectivity for those with KRas mutations.
| Cell Line | KRas Status | 2D Growth IC50 (µM) | 3D Growth (Soft Agar) IC50 (µM) |
| A549 | G12S | 15.6 | 8.5 |
| H441 | G12V | 22.1 | 12.3 |
| H358 | G12C | 25.0 | Not Reported |
| H727 | G12V | 30.5 | Not Reported |
| H1975 | Wild-Type | >100 | >100 |
| H1650 | Wild-Type | >100 | >100 |
| H322 | Wild-Type | >100 | >100 |
Data compiled from Indarte M, et al. Cancer Res. 2019.
In Vivo Antitumor Activity of this compound
This compound has demonstrated significant cytostatic antitumor activity in xenograft models of human KRas-mutant NSCLC.
| Xenograft Model | KRas Mutation | Treatment | Outcome |
| A549 | G12S | 200 mg/kg this compound, i.p. daily for 20 days | Significant tumor growth inhibition |
| H441 | G12V | 200 mg/kg this compound, i.p. daily for 20 days | Significant tumor growth inhibition |
| H1975 | Wild-Type | 200 mg/kg this compound, i.p. daily for 21 days | No significant tumor growth inhibition |
Data compiled from Indarte M, et al. Cancer Res. 2019.[4]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in KRas-mutant cancer cell lines.
Caption: General experimental workflow for this compound evaluation.
Cell Viability Assay (XTT Assay)
This protocol is for determining the IC50 of this compound in KRas-mutant and wild-type cancer cell lines.
Materials:
-
KRas-mutant (e.g., A549, H441) and wild-type (e.g., H1975) cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom, opaque-walled microplates
-
XTT Cell Viability Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT working solution according to the manufacturer's protocol (e.g., mix XTT reagent and electron coupling reagent).
-
Add 50 µL of the XTT working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 2-4 hours, or until a color change is apparent.
-
Gently shake the plate to evenly distribute the formazan dye.
-
Measure the absorbance at 450-490 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the effect of this compound on the tumorigenic potential of KRas-mutant cells.
Materials:
-
KRas-mutant cancer cell lines
-
Complete culture medium
-
This compound
-
Agar (Noble Agar)
-
6-well plates
-
Crystal Violet solution
Procedure:
-
Prepare Base Agar Layer:
-
Prepare a 1.2% agar solution in sterile water and autoclave.
-
Prepare a 2X complete culture medium.
-
Mix equal volumes of the 1.2% agar (at 42°C) and 2X medium (at 37°C) to create a 0.6% agar base layer.
-
Dispense 1.5 mL of the base agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Prepare Cell-Agar Layer:
-
Prepare a 0.7% agar solution.
-
Trypsinize and count cells, then resuspend in complete medium to the desired concentration (e.g., 1 x 10^4 cells/mL).
-
Mix the cell suspension with the 0.7% agar solution (at 40°C) and 2X medium to achieve a final concentration of 5,000 cells and 0.35% agar per 1.5 mL.
-
Immediately layer 1.5 mL of this cell-agar suspension on top of the solidified base layer.
-
-
This compound Treatment:
-
After the top layer solidifies, add 1 mL of complete medium containing the desired concentration of this compound or vehicle control to each well.
-
Replace the treatment-containing medium every 2-3 days.
-
-
Colony Formation and Staining:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days, or until colonies are visible.
-
Stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1 hour.
-
-
Quantification:
-
Wash the wells with PBS.
-
Count the number of colonies in each well using a microscope.
-
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the inhibition of KRas downstream signaling pathways by this compound.
Materials:
-
KRas-mutant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-RalA-GTP, anti-RhoA-GTP, and appropriate loading controls like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated or active proteins to the total protein or loading control levels.
-
Ral/Rho Activation Assays (GTPase Pull-down or G-LISA)
These assays specifically measure the activation state of Ral and Rho GTPases.
A. GTPase Pull-Down Assay
Materials:
-
Ral/Rho Activation Assay Kit (containing GST-fusion protein of the Ral/Rho binding domain of a downstream effector immobilized on agarose beads)
-
KRas-mutant cancer cell lines
-
This compound
-
Lysis buffer provided with the kit
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment and Lysis:
-
Follow the same procedure as for Western Blot analysis.
-
-
Pull-Down of Active GTPase:
-
Incubate an equal amount of protein lysate (e.g., 500 µg) with the effector-coated agarose beads for 1 hour at 4°C with gentle rocking.
-
Wash the beads several times with the provided wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Perform Western blotting as described above, using antibodies specific for RalA or RhoA to detect the amount of active GTPase.
-
B. G-LISA™ Activation Assay (ELISA-based)
This is a more high-throughput alternative to the pull-down assay.
Materials:
-
G-LISA™ Activation Assay Kit (specific for RalA or RhoA)
-
KRas-mutant cancer cell lines
-
This compound
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis:
-
Follow the same procedure as for Western Blot analysis.
-
-
G-LISA™ Assay:
-
Follow the manufacturer's detailed protocol. This typically involves:
-
Adding equal amounts of protein lysate to the wells of a plate coated with the Ral/Rho binding domain.
-
Incubating to allow the active GTPase to bind.
-
Washing away unbound proteins.
-
Detecting the bound GTPase using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Adding a substrate to generate a colorimetric or chemiluminescent signal.
-
-
-
Measurement and Analysis:
-
Measure the signal using a microplate reader.
-
The signal intensity is proportional to the amount of active GTPase in the sample.
-
References
Investigating the Role of Cnk1 in Cancer Using the Selective Inhibitor PHT-7.3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1), a scaffold protein also known as CK2-interacting protein 1, has emerged as a critical mediator in oncogenic signaling. Cnk1 facilitates the efficient propagation of signals downstream of key oncogenes, particularly mutant KRAS. It plays a pivotal role in multiple signaling cascades that are frequently dysregulated in cancer, including the Raf/MEK/ERK, Rho/JNK, and NF-κB pathways.[1] The aberrant activity of these pathways contributes to cancer hallmarks such as uncontrolled proliferation, invasion, and metastasis.
PHT-7.3 is a selective small molecule inhibitor that targets the pleckstrin homology (PH) domain of Cnk1.[2][3] By binding to this domain, this compound prevents the co-localization of Cnk1 with mutant KRAS at the plasma membrane, thereby disrupting the formation of a functional signaling complex. This inhibitory action leads to the suppression of downstream effector pathways and has been shown to selectively block the growth of cancer cells harboring KRAS mutations, both in vitro and in vivo.[2][4]
These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to investigate the multifaceted role of Cnk1 in cancer biology. Detailed protocols for key cellular and biochemical assays are provided to enable researchers to assess the impact of Cnk1 inhibition on cancer cell viability, signaling pathways, and invasive potential.
Data Presentation
This compound Binding Affinity and In Vitro Efficacy
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (Kd) for Cnk1 PH Domain | 4.7 µM | N/A | [3] |
| IC50 (2D Growth Inhibition) | [4][5] | ||
| H441 (mut-KRAS) | ~25 µM | [4][5] | |
| A549 (mut-KRAS) | ~50 µM | [4][5] | |
| H358 (mut-KRAS) | ~50 µM | [4][5] | |
| H2122 (mut-KRAS) | >100 µM | [4][5] | |
| H1975 (wt-KRAS) | >100 µM | [4][5] | |
| H226 (wt-KRAS) | >100 µM | [4][5] | |
| IC50 (3D Growth Inhibition - Soft Agar) | [5] | ||
| H441 (mut-KRAS) | ~10 µM | [5] | |
| A549 (mut-KRAS) | ~15 µM | [5] | |
| H358 (mut-KRAS) | ~20 µM | [5] |
In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| A549 (mut-KRAS) | 200 mg/kg, i.p. daily | Cytostatic tumor growth inhibition | [3] |
| H441 (mut-KRAS) | 200 mg/kg, i.p. daily | Cytostatic tumor growth inhibition | [3] |
| H1975 (wt-KRAS) | 200 mg/kg, i.p. daily | No significant antitumor activity | [3] |
Signaling Pathways and Experimental Workflows
References
- 1. rsc.org [rsc.org]
- 2. Scaffolding Protein Connector Enhancer of Kinase Suppressor of Ras 1 (CNKSR1) Regulates MAPK Inhibition Responsiveness in Pancreas Cancer via Crosstalk with AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CNK1 promotes invasion of cancer cells through NF-kappaB-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PHT-7.3 Technical Support Center: Resolving Aqueous Solubility Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with PHT-7.3 in aqueous solutions during experimental procedures.
Troubleshooting Guide
Researchers working with this compound, a selective inhibitor of the Cnk1 pleckstrin homology (PH) domain, may face challenges in achieving desired concentrations in aqueous buffers due to its hydrophobic nature.[1] This guide offers a systematic approach to overcoming these solubility issues.
Initial Assessment and Common Issues
Problem: Precipitate forms when diluting a this compound stock solution into an aqueous buffer (e.g., PBS).
Immediate Action:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution, typically in 100% DMSO, is fully dissolved. If any precipitate is visible in the stock, gently warm the vial to 37°C and vortex until the solution is clear.
-
Review Final Concentration: The final concentration of this compound in your aqueous solution may exceed its solubility limit. Consider preparing a more dilute solution.
-
Evaluate DMSO Concentration: The final concentration of DMSO in the aqueous solution should be kept to a minimum to avoid solvent-induced artifacts in biological assays, yet high enough to aid in solubility. A final DMSO concentration of less than 1% is generally recommended.
Recommended Formulation Protocol for In Vivo and In Vitro Use
For many applications, a co-solvent system is necessary to maintain this compound in solution. The following protocol is a widely used and effective method for preparing this compound for administration.
Table 1: Recommended Formulation for this compound
| Component | Purpose | Percentage (v/v) |
| This compound in DMSO (Stock) | Active Pharmaceutical Ingredient (API) | 10% |
| PEG300 | Co-solvent | 40% |
| Tween-80 | Surfactant/Emulsifier | 5% |
| Saline (0.9% NaCl) or PBS | Aqueous Vehicle | 45% |
Experimental Protocol: Preparation of a 1 mL this compound Formulation
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 62.5 mg/mL (144.17 mM).[2] Gentle warming and vortexing may be required.
-
Combine Co-solvents: In a sterile microcentrifuge tube, add 400 µL of PEG300 to 100 µL of the this compound DMSO stock solution. Mix thoroughly by vortexing.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Add Aqueous Vehicle: Add 450 µL of sterile saline or PBS to the mixture. Vortex thoroughly to ensure a clear and stable solution.
This protocol yields a clear solution and is a recommended starting point for both in vivo and in vitro experiments where direct dissolution in aqueous buffer is not feasible.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
Q2: I'm still seeing precipitation even with the recommended formulation. What should I do?
A2: If precipitation occurs with the recommended co-solvent system, consider the following:
-
Order of Addition: Ensure the components are added in the correct order as described in the protocol. Adding the aqueous vehicle too early can cause the compound to crash out of solution.
-
Thorough Mixing: Ensure vigorous and thorough mixing at each step to allow for proper micelle formation and solubilization.
-
Lower Final Concentration: The desired final concentration of this compound might still be too high for the formulation. Try preparing a more dilute final solution.
-
Sonication: Gentle sonication in a water bath can sometimes help to dissolve persistent precipitates.
Q3: Can I use other co-solvents or surfactants?
A3: Yes, other pharmaceutically acceptable co-solvents and surfactants can be explored. However, the DMSO/PEG300/Tween-80 system is a well-established starting point. If you choose to explore other excipients, a systematic solubility screening is recommended.
Table 2: Alternative Excipients for Solubility Enhancement
| Excipient Type | Examples | Considerations |
| Co-solvents | Ethanol, Propylene Glycol | Potential for cellular toxicity at higher concentrations. |
| Surfactants | Cremophor EL, Poloxamer 188 | Can form micelles to encapsulate hydrophobic compounds. May have biological effects. |
| Cyclodextrins | β-cyclodextrin, HP-β-CD | Can form inclusion complexes to increase aqueous solubility. |
Q4: How does pH affect the solubility of this compound?
A4: The chemical structure of this compound contains nitrogen atoms that may be protonated at different pH values, which could influence its solubility. While specific pH-solubility profile data for this compound is not published, it is a common practice to assess the solubility of a compound at different pH levels (e.g., pH 5.0, 7.4, and 9.0) to determine if it is ionizable and if pH adjustment can be used as a tool for solubilization.
Experimental Workflow and Signaling Pathway
General Workflow for this compound Solubilization
The following diagram illustrates a logical workflow for addressing this compound solubility issues.
Signaling Pathway of this compound Action
This compound selectively inhibits the Cnk1 PH domain, which is crucial for the signaling of mutant KRas. By binding to the Cnk1 PH domain, this compound prevents its localization to the plasma membrane, thereby disrupting the downstream signaling cascade that promotes cancer cell growth and proliferation.
References
Optimizing PHT-7.3 Concentration for Effective Inhibition in Cell Culture: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PHT-7.3 in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1] By binding to the Cnk1 PH domain, this compound prevents its interaction with mutant KRas at the plasma membrane, thereby inhibiting downstream signaling pathways that promote cancer cell growth and survival.[2]
2. What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is cell-line dependent. Based on published data, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
3. How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO at a concentration of up to 62.5 mg/mL (144.17 mM).[1] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO, for example, 10 mM or 20 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
4. How can I verify that this compound is active in my cell culture system?
The activity of this compound can be confirmed by assessing the inhibition of downstream signaling pathways of mutant KRas. A common method is to perform a western blot to analyze the phosphorylation status of key downstream effectors such as Akt and ERK. A reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) upon treatment with this compound would indicate target engagement and pathway inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect of this compound on cell viability. | 1. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell line insensitivity: The cell line may not be dependent on the mutant KRas signaling pathway that is targeted by this compound. 3. Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 4. Experimental error: Issues with cell seeding density, assay reagents, or incubation time. | 1. Perform a dose-response curve: Test a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 for your cell line. 2. Verify the KRas mutation status: Confirm that your cell line harbors a KRas mutation that is sensitive to Cnk1 inhibition. 3. Prepare fresh stock solutions: Use a fresh aliquot of this compound or prepare a new stock solution from powder. 4. Optimize experimental conditions: Ensure consistent cell seeding, use fresh assay reagents, and optimize the treatment duration. |
| High background cytotoxicity in control (DMSO-treated) cells. | 1. High DMSO concentration: The final concentration of DMSO in the cell culture medium may be too high. 2. Unhealthy cells: The cells may have been unhealthy prior to the experiment (e.g., high passage number, contamination). | 1. Reduce DMSO concentration: Ensure the final DMSO concentration is below 0.5%. Prepare a serial dilution of the this compound stock in culture medium. 2. Use healthy, low-passage cells: Start a new culture from a frozen stock of low-passage cells and regularly check for contamination. |
| Precipitation of this compound in the cell culture medium. | 1. Poor solubility at working concentration: this compound may have limited solubility in the culture medium at higher concentrations. 2. Interaction with media components: Components in the serum or media supplements may be causing the compound to precipitate. | 1. Prepare fresh dilutions: Prepare working solutions fresh from the DMSO stock just before use. 2. Vortex during dilution: Vortex the diluted solution gently while adding it to the culture medium to ensure proper mixing. 3. Use serum-free medium for treatment: If possible, treat cells in a serum-free medium for the duration of the experiment. |
| Inconsistent results between experiments. | 1. Variation in cell passage number: Different passage numbers can lead to variations in cell behavior and drug sensitivity. 2. Inconsistent reagent preparation: Variations in the preparation of stock solutions or assay reagents. 3. Fluctuation in incubator conditions: Changes in CO2, temperature, or humidity can affect cell growth and drug response. | 1. Use a consistent passage number: Use cells within a defined passage number range for all experiments. 2. Standardize protocols: Follow standardized protocols for all reagent preparations and experimental procedures. 3. Monitor incubator conditions: Regularly check and calibrate the incubator to ensure stable environmental conditions. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | KRas Status | IC50 (µM) for 2D Growth |
| A549 | G12S | ~25 |
| H441 | G12V | ~30 |
| H358 | G12C | >100 |
| Calu-1 | G12C | >100 |
| H23 | G12C | >100 |
| H1792 | G12C | >100 |
| H2122 | Wild-Type | >100 |
| H1437 | Wild-Type | >100 |
| H522 | Wild-Type | >100 |
Note: The IC50 values are approximate and based on graphical data from published research. Researchers should determine the precise IC50 for their specific experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Downstream Signaling
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the indicated time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cells and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Mandatory Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: General Experimental Workflow for this compound.
References
PHT-7.3 Technical Support Center: Troubleshooting Unexpected Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges and unexpected outcomes during experiments with PHT-7.3. The information is designed to assist researchers in identifying and resolving common issues to ensure the accuracy and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain.[1] By targeting the Cnk1 PH domain, this compound disrupts the signaling pathway of mutant KRAS, leading to the inhibition of tumor cell growth and signaling.[1] It has been shown to have cytostatic antitumor activity in xenograft models with KRAS mutations.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro studies, this compound can be dissolved in DMSO to create a stock solution.[1] It is important to use newly opened, hygroscopic DMSO for the best solubility.[1] For long-term storage, the solid powder form should be kept at -20°C for up to three years or at 4°C for up to two years.[1] Stock solutions in solvent can be stored at -80°C for up to six months or at -20°C for one month.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q3: What is the reported binding affinity of this compound for the Cnk1 PH domain?
A3: The dissociation constant (Kd) of this compound for the Cnk1 PH domain is reported to be 4.7 μM.[1]
Troubleshooting Guide for Unexpected Results
Issue 1: Reduced or No Inhibition of Mutant KRAS Pathway Activity
If you observe lower than expected or no inhibition of the mutant KRAS signaling pathway (e.g., downstream effectors like p-ERK, p-AKT), consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | 1. Verify the storage conditions and age of the this compound stock solution.[1] 2. Prepare a fresh stock solution from the powder.[1] 3. Aliquot the new stock solution to minimize freeze-thaw cycles. | A freshly prepared solution should restore the expected inhibitory activity. |
| Incorrect Concentration | 1. Double-check the calculations for your working dilutions. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | Establishes the effective concentration range and confirms if the initial concentration was suboptimal. |
| Cell Line Specificity | 1. Confirm the KRAS mutation status of your cell line. This compound is selective for mutant KRAS.[1] 2. Test this compound in a well-characterized mutant KRAS positive control cell line (e.g., A549, H441).[1] | Positive results in a control cell line would indicate that the issue is specific to your primary cell line. |
| Experimental Protocol | 1. Review the incubation time. The inhibitory effect may be time-dependent. 2. Ensure that the serum concentration in your media is consistent, as serum components can sometimes interfere with compound activity. | Optimization of the protocol may be necessary to observe the desired effect. |
Issue 2: Observed Cell Toxicity in Wild-Type KRAS Cells
If you observe unexpected toxicity in your wild-type KRAS control cells, it may suggest off-target effects at the concentration used.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Compound Concentration | 1. Perform a dose-response cytotoxicity assay on both mutant and wild-type KRAS cell lines. 2. Determine the therapeutic window where mutant KRAS cells are inhibited without significant toxicity to wild-type cells. | Identification of a concentration range that is selective for mutant KRAS cells. |
| Off-Target Effects | 1. Review the literature for any known off-target effects of this compound or similar compounds. 2. Consider performing a kinase panel screen to identify other potential targets at the concentrations being used. | Understanding potential off-target effects can help in interpreting results and refining the experimental design. |
| Solvent Toxicity | 1. Run a vehicle control experiment with the same concentration of DMSO used in your this compound treatment. | This will determine if the observed toxicity is due to the compound or the solvent. |
Issue 3: Compound Precipitation in Media
If you notice that this compound is precipitating out of your cell culture media, this can significantly impact its effective concentration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | 1. Ensure the final DMSO concentration in the media is as low as possible (typically <0.5%). 2. Prepare the final dilution immediately before adding it to the cells. 3. Visually inspect the media for any signs of precipitation after adding the compound. | Maintaining the compound in solution will ensure consistent and accurate dosing. |
| Interaction with Media Components | 1. Try a different type of cell culture media to see if the precipitation issue persists. 2. Consult the manufacturer's guidelines for any known incompatibilities.[1] | Identification of a compatible media formulation. |
Key Experimental Methodologies
General Protocol for In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your chosen cell culture media. Also, prepare a vehicle control (media with the same concentration of DMSO).
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or fluorescence) using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Visualizing Experimental Workflows and Pathways
Caption: this compound signaling pathway inhibition.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
Best practices for minimizing variability in PHT-7.3 in vivo studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in in vivo studies involving the Cnk1 inhibitor, PHT-7.3.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for this compound for in vivo studies?
A1: A common formulation for this compound involves creating a stock solution in DMSO and then diluting it in a vehicle suitable for injection, such as a mixture of PEG300, Tween-80, and saline, or corn oil.[1] It is crucial to ensure the final solution is clear and homogenous before administration. For long-term studies, the stability of the formulation should be considered.[1]
Q2: What is a typical dose and administration route for this compound in xenograft models?
A2: A previously reported study in A549 and H441 xenograft models used a dose of 200 mg/kg administered daily via intraperitoneal (i.p.) injection.[1] However, the optimal dose and route may vary depending on the animal model, tumor type, and experimental goals. It is recommended to perform pilot studies to determine the maximum tolerated dose (MTD) and optimal dosing schedule for your specific model.
Q3: How should this compound be stored?
A3: Stock solutions of this compound are typically stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q4: What are the general causes of variability in in vivo studies?
A4: Variability in in vivo studies can arise from several factors, including:
-
Lack of detailed methodologies: Insufficiently described protocols can lead to differences in how experiments are performed between researchers or laboratories.[2]
-
Invalid biological materials: The use of unvalidated or contaminated cell lines or reagents can significantly impact results.[3][4]
-
Improper laboratory practices: Poor experimental design and inconsistent execution of procedures can introduce significant variability.[3]
-
Data analysis and interpretation: A lack of knowledge in statistical analysis can lead to misinterpretation of results.[3]
-
Intrinsic biological variation: Natural differences between individual animals can contribute to variability.[2]
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation | Ensure the this compound solution is prepared fresh daily and is clear and homogenous before each injection. Validate the concentration and stability of your formulation. |
| Inaccurate Dosing | Calibrate all pipettes and balances regularly. Ensure accurate calculation of doses based on the most recent animal body weights. |
| Variable Drug Administration | Standardize the injection technique (e.g., anatomical location for i.p. injections). Ensure all personnel are properly trained and consistent in their technique. |
| Animal Health and Stress | Monitor animal health closely. House animals in a controlled environment with consistent light/dark cycles, temperature, and humidity. Minimize handling stress. |
| Tumor Implantation Technique | Standardize the number of cells, injection volume, and anatomical site for tumor implantation. |
Issue 2: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Dose Exceeds Maximum Tolerated Dose (MTD) | Conduct a dose-escalation study to determine the MTD in your specific animal model and strain. |
| Vehicle Toxicity | Run a control group treated with the vehicle alone to assess its potential toxicity. |
| Formulation Issues (e.g., precipitation) | Visually inspect the formulation for any precipitates before injection. If precipitation occurs, optimize the formulation protocol. |
| Off-Target Effects | While this compound is selective, off-target effects are possible. Monitor for specific clinical signs and consider performing histopathology on major organs at the end of the study. |
Data Summary
Table 1: this compound In Vivo Study Parameters
| Parameter | Recommendation/Example | Source |
| Cell Lines | mut-KRas(G12S) A549, mut-KRasG12V H441 | [1] |
| Dose | 200 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Dosing Schedule | Daily | [1] |
| Study Duration | 20 days | [1] |
Experimental Protocols
Protocol 1: this compound Formulation for Intraperitoneal Injection
This protocol is based on a method for preparing a clear solution of this compound.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL). Ensure the powder is completely dissolved.
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
Visually inspect the final solution to ensure it is clear and free of any precipitation before injection.
-
Prepare this working solution fresh on the day of use.
Visualizations
Caption: Hypothetical signaling pathway of this compound action.
Caption: General experimental workflow for a this compound in vivo study.
Caption: Troubleshooting logic for addressing high variability.
References
How to address inconsistent PHT-7.3 efficacy across different cell lines.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering inconsistent efficacy with PHT-7.3 across different cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing variable responses to this compound treatment in different cancer cell lines. What are the potential reasons for this inconsistency?
A1: Inconsistent efficacy of this compound across different cell lines is a common observation and can be attributed to several factors:
-
Target Expression and Pathway Activation: this compound is known to target the pleckstrin homology (PH) domain of several proteins, including Cnk1, Akt, and PDPK1.[1][2] The expression levels and basal activation status of these target proteins and their respective signaling pathways (e.g., KRas-MAPK, PI3K/Akt/mTOR) can vary significantly among different cell lines.
-
Genetic Background of Cell Lines: this compound has been shown to be particularly effective in cells with mutant KRas.[1] Therefore, the KRas mutation status is a critical determinant of sensitivity. Other genetic variations in upstream or downstream components of the target pathways can also influence the cellular response.
-
Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation in cell culture media can lead to a lower effective concentration and consequently, reduced efficacy.[3] The stability of the compound in the culture medium over the course of the experiment should also be considered.
-
Cellular Uptake and Efflux: The ability of this compound to penetrate the cell membrane and accumulate at its site of action can differ between cell lines.[4] Overexpression of ATP-binding cassette (ABC) transporters in some cell lines can lead to active efflux of the compound, reducing its intracellular concentration and efficacy.[4]
-
Off-Target Effects: While this compound is designed to be selective, it may interact with other cellular kinases or proteins, leading to unexpected or variable phenotypes across different cell lines.[5]
Q2: How can we determine if our cell line of interest is a suitable model for this compound studies?
A2: To assess the suitability of a cell line, we recommend the following initial characterization:
-
Target Expression Analysis: Profile the expression levels of the primary targets of this compound (Cnk1, Akt, PDPK1) and key pathway components (e.g., KRas, PI3K) at the protein level using Western blotting or at the transcript level using RT-qPCR.
-
Pathway Activation State: Determine the basal phosphorylation status of key downstream effectors of the targeted pathways. For the PI3K/Akt pathway, this includes assessing the levels of phosphorylated Akt (at Thr308 and Ser473) and phosphorylated GSK3β (at Ser9).[2] For the KRas-MAPK pathway, evaluating the levels of phosphorylated ERK1/2 is recommended.
-
KRas Mutation Status: If not already known, sequence the KRas gene to determine if it harbors activating mutations, as this is a key indicator of potential sensitivity to this compound.[1]
Q3: What are the recommended positive and negative control cell lines for this compound experiments?
A3: Based on published data, the following cell lines can be considered:
| Cell Line | KRas Status | Relevant Pathway | Expected Response to this compound | Reference |
| A549 | mut-KRas(G12S) | KRas-MAPK | Sensitive | [1] |
| H441 | mut-KRasG12V | KRas-MAPK | Sensitive | [1] |
| PC-3 | PTEN-null | PI3K/Akt | Sensitive | [2] |
| BxPC-3 | Wild-type KRas | PI3K/Akt | Sensitive | [2] |
Note: The sensitivity of BxPC-3 cells, despite being KRas wild-type, is likely due to the activity of this compound on the PI3K/Akt/PDK1 axis.
For a negative control, a cell line with wild-type KRas and low basal activation of the PI3K/Akt pathway would be a suitable choice.
Troubleshooting Guides
Issue 1: Low or No Observed Efficacy in a Supposedly Sensitive Cell Line
If this compound is not producing the expected effect in a cell line that is predicted to be sensitive, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound efficacy.
-
Verify Compound Solubility and Stability:
-
Problem: this compound may precipitate in the aqueous environment of cell culture media.[3]
-
Solution: Prepare a high-concentration stock solution in DMSO. When diluting into culture media, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity. Visually inspect the media for any signs of precipitation after adding the compound. Consider preparing fresh dilutions for each experiment.
-
-
Optimize Inhibitor Concentration:
-
Problem: The concentration of this compound may be too low to elicit a response.
-
Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and endpoint (e.g., cell viability, target phosphorylation).
-
-
Confirm On-Target Engagement:
-
Problem: The lack of a phenotypic response may be due to a failure of this compound to inhibit its intracellular targets.
-
Solution: Use Western blotting to assess the phosphorylation status of downstream effectors of the targeted pathways after a short treatment with this compound (e.g., 1-4 hours). A decrease in the levels of p-Akt (Thr308), p-GSK3β (Ser9), or p-ERK1/2 would indicate successful target engagement.[2]
-
Issue 2: Inconsistent Results Between Experiments
Variability in results between replicate experiments can be addressed by standardizing the experimental protocol.
Standardized Experimental Workflow
Caption: A standardized workflow for this compound experiments.
-
Cell Culture Conditions: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Passage number should be recorded and kept within a narrow range, as cellular characteristics can change over time in culture.
-
Compound Preparation: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Treatment Duration: Use a consistent treatment duration for all experiments. For signaling studies (Western blotting), shorter time points are typically sufficient, while for cell viability assays, longer incubations are necessary.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of this compound Target Engagement
This protocol is designed to verify the inhibition of the PI3K/Akt pathway by this compound.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if the pathway is activated by growth factors in the serum.
-
Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1-4 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Thr308), p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability (MTS/MTT) Assay
This protocol measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
-
Inhibitor Treatment:
-
The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48-72 hours).
-
-
MTS/MTT Assay:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the absorbance values to the vehicle control and calculate IC50 values using appropriate software.
-
Signaling Pathways
This compound Target Pathways
Caption: this compound inhibits both the KRas-MAPK and PI3K/Akt signaling pathways.
References
PHT-7.3 Technical Support Center: Strategies for Improved Delivery and Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery and bioavailability of PHT-7.3 in animal models. The information is designed to address common challenges encountered during preclinical experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments aimed at enhancing the bioavailability of this compound.
Issue 1: Precipitation of this compound in Aqueous Solutions During Formulation
-
Question: I'm observing precipitation when I try to dilute my this compound stock solution in an aqueous vehicle for dosing. How can I prevent this?
-
Answer: this compound is a poorly soluble compound, and this is a common issue. Here are some potential causes and troubleshooting steps:
-
Potential Cause: The aqueous solubility of this compound is very low. Simple aqueous solutions are generally not suitable.
-
Troubleshooting Steps:
-
Utilize a Co-solvent System: For intraperitoneal (i.p.) injections, a common approach is to first dissolve this compound in an organic solvent like DMSO and then use a co-solvent system to maintain solubility upon further dilution. A widely used formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Consider a Lipid-Based Formulation: For oral or i.p. administration, dissolving the initial DMSO stock in corn oil is another reported method.[1] Lipid-based formulations can enhance the solubility and absorption of lipophilic drugs.
-
Optimize the Solvent Ratios: If precipitation still occurs, you may need to adjust the ratios of the solvents in your formulation. A step-wise dilution with gentle mixing is crucial. For the DMSO/PEG300/Tween-80/saline system, ensure thorough mixing after the addition of each component before adding the next.
-
-
Issue 2: High Variability in Plasma Concentrations Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies after oral gavage. What could be the cause, and how can we mitigate this?
-
Answer: High variability in plasma concentrations for an orally administered poorly soluble compound like this compound is a frequent challenge.
-
Potential Causes:
-
Poor and Variable Dissolution: If this compound does not dissolve consistently in the gastrointestinal (GI) tract, its absorption will be erratic.
-
Food Effects: The presence or absence of food can significantly alter gastric emptying time and GI fluid composition, impacting the dissolution and absorption of poorly soluble drugs.
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of the drug reaching systemic circulation.
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet. This minimizes variability due to food effects.
-
Formulation Optimization: Simple suspensions of this compound are likely to yield variable results. Consider more advanced formulation strategies designed to improve solubility and dissolution rate. Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
-
Particle Size Reduction: Reducing the particle size of this compound through techniques like micronization or nanocrystal formulation can increase the surface area for dissolution, potentially leading to more consistent absorption.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting formulations for this compound in animal models?
A1: Based on available information, two formulations have been successfully used for in vivo studies with this compound.[1] The choice of formulation may depend on the route of administration and the duration of the study.
Q2: How should I prepare the recommended formulations for this compound?
A2: Detailed protocols for preparing the two common formulations are provided in the Experimental Protocols section below. It is critical to use high-quality reagents and to ensure complete dissolution of this compound at each step.
Q3: What are some alternative formulation strategies to improve the oral bioavailability of this compound?
A3: For poorly soluble compounds like this compound, several advanced formulation strategies can be explored to enhance oral bioavailability:
-
Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state can significantly improve its dissolution rate and absorption.
-
Lipid-Based Drug Delivery Systems (LBDDS): These include solutions, suspensions, and emulsions, with self-emulsifying drug delivery systems (SEDDS) being a common and effective choice. They can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range (nanocrystals, nanoemulsions) can dramatically increase the surface area available for dissolution in the GI tract.
Q4: What is the known route of administration for this compound in animal xenograft models?
A4: The primary route of administration cited in studies showing the anti-tumor activity of this compound is intraperitoneal (i.p.) injection.[1]
Quantitative Data Summary
The following tables summarize key quantitative information for this compound.
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | 62.5 mg/mL (144.17 mM) | May require sonication.[1] |
Table 2: In Vivo Study Parameters for this compound
| Parameter | Value | Animal Model | Reference |
| Dosage | 200 mg/kg | A549 and H441 xenografts | [1] |
| Administration Route | Intraperitoneal (i.p.) | A549 and H441 xenografts | [1] |
| Dosing Frequency | Daily | A549 and H441 xenografts | [1] |
| Treatment Duration | 20 days | A549 and H441 xenografts | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation 1 (Co-solvent System)
This protocol yields a clear solution of ≥ 6.25 mg/mL.
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 62.5 mg/mL. Use of an ultrasonic bath may be necessary to achieve complete dissolution.[1]
-
Stepwise Dilution:
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution (62.5 mg/mL).
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until a homogenous solution is formed.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix well.[1]
-
Protocol 2: Preparation of this compound Formulation 2 (Lipid-Based System)
This protocol is an alternative for animal dosing.
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 62.5 mg/mL.
-
Dilution in Oil:
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution (62.5 mg/mL).
-
Add 900 µL of Corn oil and mix thoroughly until a uniform suspension or solution is achieved.[1]
-
Protocol 3: General Procedure for an Oral Bioavailability Study in Rats
-
Animal Preparation: Use male Sprague-Dawley rats (250-300g). Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water. Acclimatize the animals to the experimental conditions for at least 3 days prior to the study.
-
Formulation Preparation: Prepare the desired formulation of this compound (e.g., aqueous suspension, solid dispersion, SEDDS) on the day of dosing. Ensure the formulation is homogeneous and the concentration is verified.
-
Dosing: Weigh each animal immediately before dosing to calculate the exact volume to be administered. Administer the formulation via oral gavage using a suitable gavage needle.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Collect the blood into tubes containing an anticoagulant (e.g., EDTA). Keep the samples on ice until centrifugation.
-
Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. Transfer the plasma supernatant to clean, labeled tubes. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
Visualizations
Caption: Workflow for formulation development to improve bioavailability.
Caption: Preparation of two known this compound formulations.
References
How to interpret ambiguous data from PHT-7.3 functional assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PHT-7.3 in functional assays. Our goal is to help you interpret ambiguous data and refine your experimental approach for clear, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1] Cnk1 is a scaffold protein that plays a role in signaling pathways, including those involving Ras and Rho GTPases.[2][3][4] By binding to the Cnk1 PH domain, this compound disrupts its function, leading to the inhibition of signaling pathways driven by mutant KRAS, which are crucial for the growth and survival of certain cancer cells.[1]
Q2: What are the expected downstream effects of this compound treatment in a functional assay?
Given that this compound inhibits mutant KRAS signaling, a primary downstream effect is the suppression of the PI3K/Akt/mTOR pathway.[5] Therefore, a key readout in a functional assay is the reduced phosphorylation of Akt. Other anticipated effects include decreased cell viability and proliferation in cancer cell lines harboring KRAS mutations.
Q3: What types of functional assays are most appropriate for evaluating this compound activity?
The most common and relevant functional assays for this compound include:
-
Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo®): These assays measure the overall health and proliferation of cells in response to the inhibitor.
-
Western Blotting for Phospho-Akt: This technique directly measures the phosphorylation status of Akt (a key downstream effector) to assess the inhibition of the PI3K/Akt signaling pathway.
-
KRAS Activity Assays: These can include nucleotide exchange assays (NEA) or assays measuring the interaction of KRAS with its effector proteins like cRAF.[6][7][8]
Q4: I am observing a biphasic dose-response curve in my cell viability assay. What does this mean?
A biphasic dose-response, often characterized by an initial inhibitory effect at lower concentrations followed by a reduced or even stimulatory effect at higher concentrations, can be caused by several factors. These can include off-target effects of the compound at higher concentrations, or complex biological responses where the signaling network adapts to the inhibition.[9][10][11][12][13] It is crucial to carefully model these curves and consider the possibility of multiple drug-target interactions.
Troubleshooting Guides
Issue 1: High Background in Cell-Based Assays
High background can obscure the true signal from your assay, making data interpretation difficult.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | - Use unstained control cells to determine the level of endogenous fluorescence. - If using fluorescence-based assays, consider switching to a medium without phenol red. - Choose fluorophores with emission spectra that do not overlap with the autofluorescence of your cells. |
| Non-specific Antibody Binding (for Western Blots) | - Optimize the concentration of your primary and secondary antibodies. - Increase the number and duration of wash steps after antibody incubation.[14] - Use a blocking buffer appropriate for your cell type and antibodies (e.g., BSA or non-fat milk). |
| Contamination | - Regularly check cell cultures for microbial contamination. - Use sterile techniques and filtered solutions.[15] |
| Reagent Issues | - Ensure reagents are properly stored and not expired. - For assays like MTT, ensure complete solubilization of the formazan product. |
Experimental Workflow for Minimizing High Background
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human CNK1 Acts as a Scaffold Protein, Linking Rho and Ras Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. biorxiv.org [biorxiv.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A unified approach to dissecting biphasic responses in cell signaling | eLife [elifesciences.org]
- 11. A unified approach to dissecting biphasic responses in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 14. benchchem.com [benchchem.com]
- 15. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
Adjusting experimental protocols for different KRas mutation subtypes when using PHT-7.3.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PHT-7.3 to target cancer cells with different KRas mutation subtypes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1][2][3] Cnk1 is a scaffold protein that facilitates the efficient signaling of RAS proteins.[2][4][5] this compound works by binding to the PH domain of Cnk1, which prevents Cnk1 from co-localizing with mutant KRas at the plasma membrane.[2][3][6] This disruption of the Cnk1-mutant KRas interaction selectively inhibits the growth and downstream signaling of cancer cells harboring KRas mutations, with minimal effect on cells with wild-type KRas.[2][3]
Q2: Which KRas mutation subtypes are sensitive to this compound?
This compound has demonstrated efficacy against cancer cells with KRas G12S and G12V mutations.[1][3][6] While comprehensive data across all KRas subtypes is not yet available, its mechanism of targeting a key scaffold protein suggests potential activity against other mutant KRas-driven cancers. Researchers should empirically determine the sensitivity of their specific KRas mutant cell lines (e.g., G12C, G12D) to this compound.
Q3: What are the key downstream signaling pathways affected by this compound?
By inhibiting the function of Cnk1, this compound has been shown to block several key downstream signaling pathways activated by mutant KRas. These include the RAF-MEK-ERK (MAPK) pathway, as well as the Rho and RalA/B signaling pathways.[2][6][7] Inhibition of these pathways leads to reduced cell proliferation and tumor growth.
Q4: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of this compound should be determined empirically for each cell line and assay. Based on published data, concentrations in the low micromolar range have been shown to be effective. It is recommended to perform a dose-response curve to determine the IC50 for your specific KRas mutant cell line.
Summary of this compound Activity in Preclinical Models
| Cell Line | KRas Mutation | Model Type | Observed Effect | Reference |
| A549 | G12S | Xenograft | Cytostatic antitumor activity | [1][3][6] |
| H441 | G12V | Xenograft | Cytostatic antitumor activity | [1][3][6] |
| H1975 | Wild-Type | Xenograft | No significant antitumor activity | [3][6] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values in cell viability assays | 1. Cell line instability or high passage number.2. Inconsistent cell seeding density.3. Degradation of this compound stock solution.4. Variation in assay incubation time. | 1. Use low-passage, authenticated cell lines.2. Optimize and standardize cell seeding density.3. Aliquot this compound stock and avoid repeated freeze-thaw cycles. Store at -80°C.[1]4. Maintain consistent incubation times for all experiments. |
| No inhibition of p-ERK or other downstream markers observed by Western blot | 1. Suboptimal concentration of this compound.2. Incorrect timing of cell lysis after treatment.3. Issues with antibody quality or protocol. | 1. Perform a dose-response experiment to confirm the effective concentration.2. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal time point for observing pathway inhibition.3. Ensure primary antibodies are validated and use appropriate controls. |
| High variability in tumor growth in xenograft studies | 1. Inconsistent tumor cell implantation.2. Variability in animal age, weight, or health.3. Issues with this compound formulation or administration. | 1. Standardize the number of cells and injection technique.2. Use animals of similar age and weight, and monitor their health closely.3. Ensure proper solubilization and consistent administration of this compound. A sample in vivo formulation is 100 µL DMSO stock (62.5 mg/mL) added to 900 µL Corn oil.[1] |
| This compound shows toxicity in wild-type KRas cells | 1. Off-target effects at high concentrations.2. Solvent (e.g., DMSO) toxicity. | 1. Perform experiments at a range of concentrations to identify a therapeutic window.2. Ensure the final solvent concentration is consistent across all conditions and is non-toxic to the cells. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
2. Western Blotting for Downstream Signaling Analysis
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with this compound at the desired concentrations for the determined time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
3. Co-Immunoprecipitation (Co-IP) to Assess Cnk1-KRas Interaction
-
Cell Lysis: Treat cells with this compound or vehicle control. Lyse cells in a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against Cnk1 or KRas overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Washes: Pellet the beads and wash them 3-5 times with cold IP lysis buffer.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against Cnk1 and KRas.
Visualizations
Signaling Pathways
Caption: this compound inhibits mutant KRas signaling by disrupting Cnk1 co-localization.
Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in KRas mutant cells.
Troubleshooting Logic
Caption: A logical approach to troubleshooting experimental issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of PHT-7.3 to other KRas inhibitors like sotorasib and adagrasib.
For Researchers, Scientists, and Drug Development Professionals
The Kirsten rat sarcoma viral oncogene homolog (KRAS) has long been considered an "undruggable" target in oncology. However, recent breakthroughs have led to the development of targeted therapies, offering new hope for patients with KRAS-mutant cancers. This guide provides an objective comparison of a novel investigational agent, PHT-7.3, with two FDA-approved KRas G12C inhibitors, sotorasib and adagrasib, based on available preclinical and clinical data.
Executive Summary
Sotorasib and adagrasib are both covalent inhibitors that specifically target the KRAS G12C mutation, locking the protein in an inactive state.[1][2] They have demonstrated significant clinical activity in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) and other solid tumors.[3][4] In contrast, this compound represents a different therapeutic strategy. It is a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain.[5] By targeting Cnk1, this compound indirectly inhibits the signaling of various KRas mutants, not limited to G12C, and has shown anti-tumor activity in preclinical models.[5][6] This guide will delve into the distinct mechanisms of action, present available efficacy data in a comparative format, detail relevant experimental protocols, and provide visual representations of the signaling pathways involved.
Mechanism of Action
Sotorasib (AMG 510)
Sotorasib is a first-in-class, orally bioavailable small molecule that irreversibly and specifically targets the KRAS G12C mutant protein.[7] The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state.[8][9] The G12C mutation, a substitution of glycine for cysteine at codon 12, impairs the intrinsic GTPase activity, leading to a constitutively active protein that drives oncogenic signaling.[7][10] Sotorasib covalently binds to the thiol group of the mutant cysteine residue within the switch-II pocket, which is accessible only when KRAS G12C is in its inactive, GDP-bound state.[7][11] This irreversible binding locks KRAS G12C in its inactive conformation, preventing its reactivation and thereby inhibiting downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][7]
Adagrasib (MRTX849)
Similar to sotorasib, adagrasib is a potent, selective, and irreversible covalent inhibitor of KRAS G12C.[2][12] It also binds to the cysteine residue of the G12C mutant, trapping the protein in its inactive GDP-bound state and consequently blocking downstream oncogenic signaling.[12][13] Adagrasib has been engineered to have a long half-life, which allows for sustained inhibition of the KRAS G12C protein.[2]
This compound
This compound employs a distinct and indirect mechanism to inhibit mutant KRas signaling. It is a selective inhibitor of the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[5][6] Cnk1 is a scaffold protein that co-localizes with mutant KRas at the cell membrane and is critical for its activation and the subsequent activation of downstream effectors like Ral and Rho.[6] By binding to the Cnk1 PH domain, this compound prevents the co-localization of Cnk1 and mutant KRas, thereby abrogating its activation.[6] A key differentiator is that this compound's mechanism is not restricted to the G12C mutation and has shown activity against other KRas mutants, such as G12S and G12V, in preclinical models.[5][6]
Efficacy Data
The following tables summarize the available quantitative data for this compound, sotorasib, and adagrasib. It is crucial to note that the data for this compound is preclinical, while the data for sotorasib and adagrasib are from clinical trials in human patients. Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and endpoints.
Table 1: Preclinical Efficacy of this compound
| Model System | KRas Mutation | Treatment | Outcome | Citation |
| A549 xenograft | G12S | 200 mg/kg; i.p.; daily; for 20 days | Cytostatic antitumor activity | [5] |
| H441 xenograft | G12V | 200 mg/kg; i.p.; daily; for 20 days | Cytostatic antitumor activity | [5] |
| NSCLC cell lines | mut-KRas | Not specified | Inhibited cell growth | [6] |
Table 2: Clinical Efficacy of Sotorasib in Previously Treated KRAS G12C-Mutated NSCLC
| Clinical Trial | Phase | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |
| CodeBreaK 100 | 2 | 124 | 37.1% | 6.8 months | 12.5 months | [3][14] |
| CodeBreaK 100 (2-year follow-up) | 2 | 174 | 40.7% | 6.3 months | 12.5 months | [15] |
| CodeBreaK 200 | 3 | 171 | 28.1% | 5.6 months | 10.6 months | [16][17] |
Table 3: Clinical Efficacy of Adagrasib in Previously Treated KRAS G12C-Mutated NSCLC
| Clinical Trial | Phase | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |
| KRYSTAL-1 | 2 | 116 | 43% | 6.5 months | 12.6 months | [4] |
| KRYSTAL-1 (pooled analysis, 2-year follow-up) | 1/2 | 132 | 43.0% | 6.9 months | 14.1 months | [18] |
| KRYSTAL-12 | 3 | Not specified | 32% | 5.5 months | Not yet reported | [19][20] |
Experimental Protocols
Cell Viability Assays (for Sotorasib)
In preclinical studies, the efficacy of sotorasib was evaluated using cell viability assays.[10] KRAS G12C mutant cell lines were treated with varying concentrations of sotorasib. Cell viability was typically measured using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) was then calculated to determine the potency of the compound in inhibiting cell growth.[10]
Xenograft Studies (for this compound and Sotorasib)
-
This compound: Human non-small cell lung cancer cell lines with specific KRas mutations (A549 with G12S and H441 with G12V) were subcutaneously implanted into immunocompromised mice.[5][6] Once tumors reached a specified volume, mice were treated with this compound (e.g., 200 mg/kg intraperitoneally daily).[5] Tumor growth was monitored over time and compared to a vehicle-treated control group to assess the anti-tumor activity of the compound.[5][6]
-
Sotorasib: Similar xenograft models using KRAS G12C mutant cell lines were employed to evaluate the in vivo efficacy of sotorasib.[10] Tumor-bearing mice were treated with sotorasib, and tumor regression was measured and compared to control groups. These studies also assessed the dose-responsive manner of tumor regression.[10]
Clinical Trial Protocols (Sotorasib and Adagrasib)
The clinical efficacy of sotorasib and adagrasib was evaluated in multicenter, open-label clinical trials.[4][21]
-
Sotorasib (CodeBreaK 100 & 200): Patients with locally advanced or metastatic KRAS G12C-mutated solid tumors who had received at least one prior systemic therapy were enrolled.[21][22] In the phase 2 portion of CodeBreaK 100, patients received 960 mg of sotorasib orally once daily.[14] The primary endpoint was objective response rate.[14] The phase 3 CodeBreaK 200 trial compared sotorasib to docetaxel.[16][17]
-
Adagrasib (KRYSTAL-1 & 12): The KRYSTAL-1 trial enrolled patients with advanced solid tumors harboring a KRAS G12C mutation who had been previously treated.[23][24] Patients received 600 mg of adagrasib orally twice daily.[4] The primary endpoint was objective response rate.[23] The KRYSTAL-12 phase 3 trial is a confirmatory study comparing adagrasib to docetaxel.[19][25]
Visualizing the Mechanisms of Action
To illustrate the distinct approaches of these inhibitors, the following diagrams depict the KRas signaling pathway and the points of intervention for this compound, sotorasib, and adagrasib.
Caption: Simplified KRas signaling pathway.
Caption: Mechanisms of action for KRas inhibitors.
Resistance Mechanisms
A significant challenge with targeted therapies is the development of resistance. For sotorasib and adagrasib, resistance can occur through on-target mechanisms, such as secondary mutations in the KRAS gene that prevent drug binding, or off-target mechanisms, including the activation of bypass pathways that reactivate downstream signaling.[10][26][27] Some secondary KRAS mutations have shown differential sensitivity to sotorasib and adagrasib, suggesting potential for sequential therapy.[26][28] As this compound is still in the preclinical stage, its resistance mechanisms have not been clinically characterized. However, given its different mechanism of action, it may have a distinct resistance profile and could potentially be effective in tumors that have developed resistance to direct G12C inhibitors.
Conclusion
Sotorasib and adagrasib have revolutionized the treatment landscape for KRAS G12C-mutated cancers by directly targeting the mutant protein.[1][2] They have demonstrated clinically meaningful efficacy and have become a standard of care in the second-line setting for NSCLC.[16][17] this compound offers a novel, indirect approach by targeting the Cnk1 scaffold protein, which may provide a therapeutic avenue for a broader range of KRAS mutations beyond G12C.[5][6] Further research and clinical development of this compound are necessary to determine its efficacy and safety profile in patients and to understand its potential role in the evolving landscape of KRas-targeted therapies. The distinct mechanisms of these inhibitors underscore the importance of continued research into diverse strategies to combat KRas-driven cancers.
References
- 1. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 2. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. What is Adagrasib used for? [synapse.patsnap.com]
- 14. Sotorasib Demonstrates Clinical Benefit in Patients with NSCLC and KRASᴳ¹²ᶜ - Oncology Practice Management [oncpracticemanagement.com]
- 15. 2-Year Follow-Up Shows Sotorasib Significantly Prolongs Survival in Patients With Non-Small Cell Lung Cancer - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 16. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 17. oncologynewscentral.com [oncologynewscentral.com]
- 18. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 19. esmo.org [esmo.org]
- 20. cancernetwork.com [cancernetwork.com]
- 21. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sotorasib Subgroup Analysis of Phase II Trial Shows Activity With Breakthrough KRAS Inhibitor in Lung Cancer - The ASCO Post [ascopost.com]
- 23. Adagrasib in Advanced Solid Tumors Harboring a KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. onclive.com [onclive.com]
- 25. onclive.com [onclive.com]
- 26. researchgate.net [researchgate.net]
- 27. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Sotorasib, Adagrasib and Genetic Mutations - LKT Labs [lktlabs.com]
PHT-7.3 and MEK Inhibitors: A Synergistic Combination for Enhanced Anti-Tumor Activity in KRAS-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies is a cornerstone of modern oncology, aiming to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the anti-tumor activity of PHT-7.3, a first-in-class inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1), in combination with MEK inhibitors. This combination strategy shows particular promise in cancers driven by KRAS mutations, a notoriously difficult-to-target oncogene.
Executive Summary
Preclinical evidence demonstrates that the combination of this compound with a MEK inhibitor, such as trametinib, results in enhanced anti-tumor activity in KRAS-mutant non-small cell lung cancer (NSCLC) models. This compound selectively targets the pleckstrin homology (PH) domain of Cnk1, a scaffold protein crucial for mutant KRAS signaling, while MEK inhibitors block a key downstream effector in the MAPK pathway.[1][2][3] The rationale for this combination lies in the intricate crosstalk between the MAPK and other survival pathways, such as the PI3K/AKT pathway, where Cnk1 plays a mediating role.[2][4][5][6] By co-targeting both Cnk1 and MEK, it is possible to achieve a more profound and durable inhibition of tumor growth.
Comparative Anti-Tumor Efficacy
The following table summarizes the in vivo anti-tumor activity of this compound as a monotherapy and in combination with the MEK inhibitor trametinib in an A549 (KRAS G12S mutant) NSCLC xenograft model.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | 0 | [7] |
| This compound | 200 mg/kg, i.p., daily | Cytostatic | |
| Trametinib | Not specified in abstract | Not specified in abstract | [7] |
| This compound + Trametinib | Not specified in abstract | Increased antitumor activity | [7] |
Note: The abstract mentioning the combination study did not provide specific quantitative data on tumor growth inhibition for the combination arm, only stating "increased antitumor activity."[7]
Signaling Pathway Inhibition
The combination of this compound and a MEK inhibitor is designed to vertically inhibit the RAS/RAF/MEK/ERK (MAPK) signaling pathway at two critical nodes. This compound disrupts the function of Cnk1, a scaffold protein that facilitates efficient signaling from mutant KRAS to downstream effectors. MEK inhibitors directly block the activity of MEK1/2, preventing the phosphorylation and activation of ERK1/2.
Experimental Protocols
In Vivo Xenograft Study (Adapted from Indarte M, et al. Cancer Res. 2019)
-
Cell Line: A549 human non-small cell lung cancer cells (ATCC) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used.
-
Tumor Implantation: 2 x 10^6 A549 cells in 100 µL of PBS were injected subcutaneously into the flank of each mouse.
-
Treatment:
-
When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment groups.
-
This compound: Administered at 200 mg/kg daily via intraperitoneal (i.p.) injection.
-
MEK Inhibitor (Trametinib): Dosing for the combination study was not explicitly detailed in the available literature. For single-agent studies, trametinib is often administered orally (p.o.) at doses ranging from 0.1 to 3 mg/kg daily.
-
Combination: this compound and trametinib were co-administered. The precise scheduling and dosage of trametinib in the combination arm require further investigation of the primary literature.
-
-
Tumor Measurement: Tumor volume was measured two to three times weekly using calipers and calculated using the formula: (length x width²) / 2.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size or after a specified duration of treatment.
Discussion and Future Directions
The synergistic potential of combining this compound with MEK inhibitors represents a promising therapeutic strategy for KRAS-mutant cancers. The available preclinical data, although limited, strongly suggests that this combination can lead to enhanced anti-tumor efficacy.[7] To further validate these findings and facilitate clinical translation, future studies should focus on:
-
Quantitative Synergy Analysis: Conducting in vitro and in vivo studies to determine the combination index (CI) and establish whether the interaction is synergistic, additive, or antagonistic across a range of doses.
-
Dose-Escalation and Scheduling Studies: Optimizing the dosing and scheduling of both this compound and the MEK inhibitor to maximize anti-tumor activity while minimizing toxicity.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this combination therapy.
-
Exploration in Other KRAS-Mutant Cancers: Investigating the efficacy of this combination in other KRAS-driven malignancies, such as pancreatic and colorectal cancer.
References
- 1. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Coinhibition of the MEK/RTK pathway has high therapeutic efficacy in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of PHT-7.3's Mechanism of Action in Different Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PHT-7.3, a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1), and its performance against other therapeutic alternatives in various cancer models. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound is a promising therapeutic agent that selectively targets cancer cells harboring KRAS mutations. Its mechanism of action involves the inhibition of the pleckstrin homology (PH) domain of Cnk1, a scaffold protein crucial for the efficient signaling of mutant KRAS. By disrupting the co-localization of Cnk1 and mutant KRAS at the plasma membrane, this compound effectively attenuates downstream oncogenic signaling pathways, including the Raf/Mek/Erk, Rho, and RalA/B pathways, leading to cytostatic effects in tumor models. This guide presents a cross-validation of this mechanism in non-small cell lung cancer (NSCLC) and colon cancer, and explores its potential applicability in other KRAS-driven malignancies such as pancreatic and breast cancer.
Mechanism of Action: Targeting the Cnk1-Mutant KRAS Interaction
This compound is a small molecule inhibitor that binds to the PH domain of Cnk1 with a dissociation constant (Kd) of 4.7 μM.[1] This binding is selective for the Cnk1 PH domain over other PH domain-containing proteins like Pdpk1, Btk, Akt1, and Plekha7. The binding of this compound to the Cnk1 PH domain prevents Cnk1 from co-localizing with mutant KRAS at the cell's plasma membrane. This disruption is critical because Cnk1 acts as a scaffold, enhancing the signaling efficiency of the constitutively active mutant KRAS. The inhibition of this interaction leads to a significant reduction in the activation of downstream effector pathways, ultimately inhibiting the growth and proliferation of cancer cells with KRAS mutations, while having minimal effect on cells with wild-type KRAS.[2]
References
A head-to-head comparison of PHT-7.3 and direct KRas G12C inhibitors.
A Comprehensive Guide for Researchers and Drug Development Professionals
The discovery of molecules targeting KRas, long considered an "undruggable" oncogene, has ushered in a new era of precision oncology. The KRas G12C mutation, in particular, has become a focal point for therapeutic intervention, leading to the development of direct covalent inhibitors that have shown significant clinical activity. Concurrently, alternative strategies are being explored to modulate KRas signaling indirectly. This guide provides a detailed head-to-head comparison of two distinct approaches: the indirect inhibition of mutant KRas signaling via the Cnk1 scaffold protein with PHT-7.3, and the direct, covalent inhibition of the KRas G12C protein with agents like Sotorasib and Adagrasib.
Executive Summary
This comparison guide delves into the mechanisms of action, preclinical efficacy, and experimental protocols for evaluating this compound and direct KRas G12C inhibitors. While direct head-to-head experimental data is not yet available in the public domain, this guide offers an objective comparison based on existing preclinical and clinical findings for each class of inhibitors.
This compound represents an indirect approach, targeting the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1). By disrupting the Cnk1-mutant KRas interaction at the plasma membrane, this compound selectively inhibits the downstream signaling and growth of mutant KRas-driven cancer cells.[1][2]
Direct KRas G12C inhibitors , such as Sotorasib and Adagrasib, employ a mechanism of irreversible covalent binding to the mutant cysteine-12 residue of the KRas G12C protein. This locks the oncoprotein in an inactive, GDP-bound state, thereby blocking its oncogenic signaling.[3]
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and direct KRas G12C inhibitors lies in their therapeutic target and the subsequent impact on the KRas signaling cascade.
This compound: Targeting the Scaffolding Support
This compound is a selective inhibitor of the Cnk1 PH domain with a reported dissociation constant (Kd) of 4.7 μM.[4][5] Cnk1 acts as a crucial scaffold protein that facilitates the proper localization and efficient signaling of Ras proteins at the plasma membrane.[1][6] this compound binds to the PH domain of Cnk1, preventing its colocalization with mutant KRas at the cell membrane.[1][2] This disruption of the Cnk1-mutant KRas nanocluster selectively impedes downstream signaling pathways, including the Raf/Mek/Erk and Rho pathways, in mutant KRas cells, while having minimal effect on cells with wild-type KRas.[2][7]
Direct KRas G12C Inhibitors: A Frontal Assault
Sotorasib and Adagrasib are covalent inhibitors that specifically and irreversibly bind to the thiol group of the cysteine residue at position 12 of the mutant KRas G12C protein. This covalent bond is formed within the switch-II pocket of KRas, which is accessible only in the inactive GDP-bound state. By locking KRas G12C in this inactive conformation, these inhibitors prevent the exchange of GDP for GTP, a critical step for KRas activation.[3] This direct inhibition effectively shuts down the hyperactive downstream signaling through the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are major drivers of cell proliferation and survival in KRas G12C-mutant cancers.[3]
Preclinical Efficacy: A Comparative Overview
The preclinical data for this compound and direct KRas G12C inhibitors highlight their distinct potency and selectivity profiles.
Quantitative Data Comparison
| Parameter | This compound | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Target | Cnk1 PH Domain | KRas G12C Protein | KRas G12C Protein |
| Binding Affinity (Kd) | 4.7 µM (to Cnk1)[4][5] | - | - |
| Cell Viability (IC50) | Not consistently reported across G12C lines. Generally active against mut-KRas cells with IC50s often in the µM range.[2] | 4 nM - 32 nM (in various KRas G12C cell lines) | Generally in the low nM range in KRas G12C cell lines. |
| In Vivo Efficacy | Cytostatic antitumor activity at 200 mg/kg (i.p.) in mut-KRas xenografts (A549 G12S, H441 G12V).[2][4] | Tumor regression in KRas G12C xenograft models.[8] | Antitumor activity in KRas G12C tumor models.[9] |
Note: The provided IC50 values for direct KRas G12C inhibitors are generally much lower (indicating higher potency in cell-based assays) than the reported Kd of this compound for its target, Cnk1. However, a direct comparison of these values is challenging due to the different assays and mechanisms of action.
Experimental Protocols
To facilitate the independent evaluation and comparison of these inhibitors, detailed methodologies for key experiments are provided below.
General Experimental Workflow
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors on the proliferation of KRas G12C mutant cancer cell lines.
Materials:
-
KRas G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) and wild-type KRas cell lines (as a control for selectivity).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test inhibitors (this compound, Sotorasib, Adagrasib) dissolved in a suitable solvent (e.g., DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Luminometer.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Treat the cells with varying concentrations of the inhibitors or vehicle control and incubate for a specified period (typically 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of the inhibitors on the phosphorylation status of key downstream effectors of the KRas signaling pathway (e.g., ERK, AKT).
Materials:
-
KRas G12C mutant cell lines.
-
Test inhibitors.
-
Lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRas).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Protocol:
-
Treat cultured KRas G12C mutant cells with the inhibitors at various concentrations and for different time points.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of the inhibitors in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
KRas G12C mutant cancer cells.
-
Test inhibitors formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Protocol:
-
Implant KRas G12C mutant cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitors or vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Conclusion and Future Directions
This compound and direct KRas G12C inhibitors represent two innovative and mechanistically distinct strategies for targeting mutant KRas-driven cancers. Direct inhibitors like Sotorasib and Adagrasib have demonstrated potent and specific activity against KRas G12C, leading to their approval for clinical use. Their direct targeting of the oncoprotein results in profound inhibition of downstream signaling and significant tumor responses.
This compound, by targeting the Cnk1 scaffold, offers an alternative approach that selectively impairs the function of mutant KRas. While the preclinical data for this compound is still emerging and appears less potent in direct comparison to the nanomolar activities of covalent inhibitors, its unique mechanism of action could potentially overcome or be synergistic with mechanisms of resistance to direct KRas G12C inhibitors.
Future research should focus on direct head-to-head preclinical studies to rigorously compare the efficacy, toxicity, and resistance profiles of these two approaches. Furthermore, exploring combination therapies, for instance, using a direct KRas G12C inhibitor with this compound, could offer a multi-pronged attack on mutant KRas signaling and potentially lead to more durable clinical responses. The continued investigation into both direct and indirect mechanisms of KRas inhibition will undoubtedly expand the therapeutic arsenal against these challenging malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 1614225-93-2|DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KRAS Inhibitor Shows Promise in Early Trial - NCI [cancer.gov]
- 9. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Development of Resistance to PHT-7.3 in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHT-7.3 is a novel small molecule inhibitor that selectively targets the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1][2][3][4] By binding to the Cnk1 PH domain, this compound disrupts the co-localization of Cnk1 and mutant KRAS at the plasma membrane, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[3][4][5] Preclinical studies have demonstrated its cytostatic antitumor activity in xenograft models of non-small cell lung cancer harboring KRAS mutations.[2][5] As with any targeted therapy, the potential for cancer cells to develop resistance is a critical consideration for its clinical development and long-term efficacy. This guide provides a framework for assessing the development of resistance to this compound, outlines experimental protocols, and compares its mechanism to alternative therapeutic strategies targeting the KRAS pathway.
Quantitative Data on this compound and Potential Resistance
To date, published literature has not extensively characterized the mechanisms of acquired resistance to this compound. However, based on the general principles of drug resistance in targeted cancer therapy, a quantitative assessment would involve the generation of this compound-resistant cell lines and a comparative analysis of their phenotype and molecular characteristics against their parental, sensitive counterparts. The following tables provide a template for presenting such data.
Table 1: Comparison of this compound Sensitivity in Parental and Resistant Cancer Cell Lines
| Cell Line | KRAS Mutation | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
| A549 | G12S | Data to be determined | Data to be determined | RI = Resistant IC50 / Parental IC50 |
| H441 | G12V | Data to be determined | Data to be determined | RI = Resistant IC50 / Parental IC50 |
| Other | Specify | Data to be determined | Data to be determined | RI = Resistant IC50 / Parental IC50 |
Table 2: Molecular Characterization of this compound Resistant vs. Parental Cells
| Molecular Marker | Parental Cells (Relative Expression/Activity) | Resistant Cells (Relative Expression/Activity) | Method of Analysis |
| Cnk1 Expression | 1.0 | Data to be determined | Western Blot, qRT-PCR |
| KRAS Expression | 1.0 | Data to be determined | Western Blot, qRT-PCR |
| p-ERK/ERK Ratio | 1.0 | Data to be determined | Western Blot |
| p-AKT/AKT Ratio | 1.0 | Data to be determined | Western Blot |
| ABC Transporter Expression (e.g., P-gp) | 1.0 | Data to be determined | Western Blot, qRT-PCR |
| Other potential markers | 1.0 | Data to be determined | Specify |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental process for assessing resistance, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of this compound in inhibiting mutant KRAS signaling.
Caption: Experimental workflow for developing and characterizing this compound resistant cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of resistance studies. Below are key experimental protocols for assessing the development of resistance to this compound.
Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a general method for generating drug-resistant cell lines through continuous exposure to increasing drug concentrations.[1][6][7]
-
Cell Culture: Culture parental cancer cell lines (e.g., A549, H441) in their recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Dose Escalation:
-
Continuously expose the parental cells to this compound at a concentration equal to the IC50.
-
Monitor the cells for signs of growth inhibition and cell death.
-
Once the cells recover and resume proliferation, subculture them and increase the concentration of this compound in the culture medium (typically a 1.5 to 2-fold increase).
-
Repeat this process of stepwise dose escalation until the cells can proliferate in the presence of a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
-
Establishment of Resistant Line: Isolate and expand single clones of the resistant cell population.
-
Stability of Resistance: To confirm stable resistance, culture the resistant cells in a drug-free medium for several passages and then re-evaluate the IC50 for this compound.
Cell Viability Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed parental and resistant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the drug concentration and calculate the IC50 value using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Lyse parental and resistant cells (treated with and without this compound) in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Cnk1, KRAS, p-ERK, ERK, p-AKT, AKT, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software.
Comparison with Alternative Therapies
The development of resistance to this compound necessitates the exploration of alternative therapeutic strategies targeting the KRAS pathway.
Table 3: Comparison of this compound with Alternative KRAS Pathway Inhibitors
| Therapeutic Agent | Mechanism of Action | Target | Examples | Potential Resistance Mechanisms |
| This compound | Inhibits Cnk1 PH domain, disrupting KRAS co-localization | Cnk1 | This compound | Upregulation of bypass signaling pathways, mutations in Cnk1, increased drug efflux. |
| KRAS G12C Inhibitors | Covalently bind to the cysteine residue of the G12C mutant KRAS, locking it in an inactive state. | Mutant KRAS (G12C) | Sotorasib (AMG 510), Adagrasib (MRTX849) | Secondary KRAS mutations, activation of receptor tyrosine kinases (RTKs), epithelial-mesenchymal transition (EMT). |
| KRAS G12D Inhibitors | Target the G12D mutant KRAS. | Mutant KRAS (G12D) | MRTX1133 | Similar to G12C inhibitors, including secondary KRAS mutations and bypass pathway activation.[8] |
| Pan-RAS Inhibitors | Target multiple RAS isoforms or the interaction of RAS with its effectors. | All RAS isoforms or RAS-effector interaction | RMC-6236 | Likely to involve alterations in downstream effectors or feedback activation of upstream signaling.[9] |
| MEK Inhibitors | Inhibit MEK1/2, a key downstream effector in the MAPK pathway. | MEK1/2 | Trametinib, Selumetinib | Feedback activation of RAF, mutations in MEK, activation of the PI3K/AKT pathway. |
Conclusion
Assessing the development of resistance to this compound is a critical step in its preclinical and clinical evaluation. The experimental framework provided in this guide offers a systematic approach to generating and characterizing this compound-resistant cancer cell models. Understanding the molecular mechanisms underlying resistance will be instrumental in devising rational combination therapies and identifying patient populations most likely to benefit from this novel therapeutic agent. While specific data on this compound resistance is not yet available, the methodologies and comparative analyses presented here provide a robust foundation for future investigations in this important area of cancer research.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancements in gene therapies targeting mutant KRAS in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vjoncology.com [vjoncology.com]
Evaluating the Therapeutic Window of PHT-7.3 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window, a critical measure of a drug's safety and efficacy, is a primary focus in the preclinical evaluation of novel cancer therapeutics. This guide provides a comparative analysis of the therapeutic window of PHT-7.3, a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain, against alternative agents and standard-of-care treatments in preclinical models of KRAS-mutant cancers. This objective comparison is supported by available experimental data to aid in the assessment of this compound's potential as a therapeutic candidate.
This compound: A Novel Approach to Targeting Mutant KRAS
This compound is a novel small molecule that selectively targets the PH domain of Cnk1, a scaffold protein essential for efficient Ras signaling. By inhibiting Cnk1, this compound disrupts the signaling cascade downstream of mutant KRAS, leading to an anti-proliferative effect in cancer cells harboring these mutations. Preclinical studies have demonstrated that this compound exhibits cytostatic antitumor activity in xenograft models of mutant KRAS non-small cell lung cancer (NSCLC)[1][2]. A key advantage of this compound is its selectivity for mutant KRAS-driven cells, with in vitro studies showing an IC50 value greater than 100 µM for normal cells, suggesting a potentially wide therapeutic window.
Comparative Analysis of Therapeutic Windows
To provide a comprehensive evaluation of this compound, its preclinical therapeutic window is compared with that of direct KRAS inhibitors, other downstream signaling inhibitors, and standard-of-care chemotherapies. The following tables summarize key quantitative data from preclinical studies in mouse models.
| Compound | Mechanism of Action | Preclinical Model | Efficacious Dose | Maximum Tolerated Dose (MTD) / Highest Reported Well-Tolerated Dose | Observed Toxicities | Source |
| This compound | Cnk1 PH Domain Inhibitor | Mutant KRAS NSCLC Xenografts (A549, H441) | 200 mg/kg i.p., daily | Not explicitly defined; 200 mg/kg daily for 20 days was tolerated. | Not explicitly reported in detail. | [1][2] |
| Sotorasib (AMG 510) | Covalent KRAS G12C Inhibitor | KRAS G12C Mutant NSCLC Models | 100 mg/kg, daily | Not explicitly defined; doses up to 960 mg daily were used in rats with some renal toxicity noted. | Decreased weight gain, leukocytosis, thrombocytosis, hypocalcemia, renal toxicity (in rats at high doses). | [3][4] |
| Adagrasib (MRTX849) | Covalent KRAS G12C Inhibitor | KRAS G12C Mutant NSCLC Models | 100 mg/kg/day | 600 mg twice daily (recommended Phase 2 dose in humans) | Gastrointestinal events, fatigue. | [5][6][7] |
| BI-3406 | SOS1 Inhibitor | KRAS Mutant Cancer Models | 12-50 mg/kg, twice daily | Not explicitly defined; reported to be well-tolerated. | Negligible systemic toxicity reported. | [8][9] |
| TNO155 | SHP2 Inhibitor | KRAS Mutant Cancer Models | 20 mg/kg, twice daily (in combination) | MTD of 20 mg/kg twice per day (as a single agent). | Not specified in detail in the provided context. | [10][11] |
| Cisplatin | DNA Cross-linking Agent | NSCLC Xenograft Models | Dose-dependent | Varies with model and schedule. | Myelosuppression, nephrotoxicity, neurotoxicity. | [12] |
| Carboplatin | DNA Cross-linking Agent | NSCLC Models | Dose-dependent | Varies with model and schedule. | Myelosuppression (dose-limiting). | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following outlines the general experimental protocols employed in the evaluation of these anti-cancer agents.
In Vivo Xenograft Studies:
-
Cell Lines and Animal Models: Human cancer cell lines with specific KRAS mutations (e.g., A549 for KRAS G12S, H441 for KRAS G12V) are cultured. Female athymic nude mice (4-6 weeks old) are typically used for tumor implantation.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width^2)/2.
-
Treatment Administration: Once tumors reach a specified volume (e.g., 100-150 mm^3), mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) or vehicle control is administered via the specified route (e.g., intraperitoneal injection) and schedule.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Body weight and general health of the mice are monitored as indicators of toxicity.
-
Pharmacodynamic Studies: At the end of the study, tumors may be excised for biomarker analysis (e.g., Western blotting) to confirm target engagement and downstream signaling inhibition.
Maximum Tolerated Dose (MTD) Studies:
-
Dose Escalation: A cohort of non-tumor-bearing mice is treated with escalating doses of the investigational drug.
-
Toxicity Monitoring: Animals are closely monitored for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Endpoint Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or mortality)[14][15].
Visualizing the KRAS Signaling Pathway and Therapeutic Intervention Points
The diagram below illustrates the KRAS signaling pathway and the points of intervention for the discussed therapeutic agents.
Caption: The KRAS signaling pathway and points of therapeutic intervention.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel therapeutic agent like this compound.
Caption: A generalized workflow for preclinical drug evaluation.
Conclusion
The available preclinical data suggests that this compound holds promise as a selective inhibitor of mutant KRAS-driven cancers. Its cytostatic effect in vivo at a well-tolerated dose in initial studies is encouraging. However, a more definitive therapeutic window needs to be established through comprehensive dose-response studies for both efficacy and toxicity, including the determination of a formal MTD.
Compared to direct KRAS G12C inhibitors like sotorasib and adagrasib, this compound offers the potential to target a broader range of KRAS mutations, as it acts on a downstream signaling node. The tolerability profile of this compound appears favorable in early studies, a feature that will be critical for its potential clinical translation, especially in combination with other agents. Further preclinical development, including detailed toxicology and PK/PD studies, is warranted to fully elucidate the therapeutic window of this compound and to position it effectively against the existing and emerging landscape of KRAS-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. openworks.mdanderson.org [openworks.mdanderson.org]
- 4. dovepress.com [dovepress.com]
- 5. onclive.com [onclive.com]
- 6. jwatch.org [jwatch.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. biorxiv.org [biorxiv.org]
- 9. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Correlation between KRAS mutation status and response to chemotherapy in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modeling toxicity and response in carboplatin-based combination chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
PHT-7.3 versus Pan-Ras Inhibitors: A Comparative Analysis for Drug Development Professionals
In the landscape of oncology drug development, targeting the frequently mutated Ras family of small GTPases remains a pivotal challenge. Mutations in KRAS, NRAS, and HRAS are prevalent in a significant portion of human cancers, driving uncontrolled cell proliferation and survival. For decades, Ras was considered "undruggable," but recent advances have led to the emergence of various inhibitory strategies. This guide provides a comparative analysis of two distinct approaches: indirect inhibition of Ras signaling through the downstream effector CNK1 with PHT-7.3, and direct inhibition of multiple Ras isoforms with pan-Ras inhibitors.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and pan-Ras inhibitors lies in their therapeutic targets within the Ras signaling cascade.
This compound: Targeting a Downstream Scaffold Protein
This compound is a selective inhibitor of the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1).[1] CNK1 acts as a crucial scaffold protein that facilitates mutant KRas signaling.[1][2] By binding to the CNK1 PH domain, this compound prevents its co-localization with mutant KRas at the cell membrane, thereby abrogating the activation of downstream effectors like Ral and Rho.[2] This mechanism selectively impedes the growth of cancer cells harboring mutant KRas, while having minimal effect on cells with wild-type KRas.[1][2]
Pan-Ras Inhibitors: Direct Engagement of the Oncogene
Pan-Ras inhibitors, as their name suggests, are designed to bind directly to Ras proteins, inhibiting all major isoforms (KRAS, NRAS, and HRAS) regardless of their mutational status.[3] This class of inhibitors employs diverse mechanisms:
-
Targeting Nucleotide-Free Ras: Some pan-Ras inhibitors, such as ADT-007, bind to nucleotide-free Ras, preventing the loading of GTP and subsequent activation of downstream signaling pathways like MAPK/AKT.[4][5][6]
-
Inhibiting the Active State: Other inhibitors, like RMC-6236, are RAS(ON) multi-selective inhibitors that bind to the active, GTP-bound state of both mutant and wild-type Ras variants.[3]
The primary advantage of the pan-Ras approach is its potential to overcome resistance mechanisms that can arise with mutant-specific inhibitors, such as the compensatory activation of other Ras isoforms.[3][7]
Preclinical Efficacy: A Quantitative Comparison
The following tables summarize publicly available preclinical data for this compound and representative pan-Ras inhibitors. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
Table 1: In Vitro Anti-proliferative Activity (IC50)
| Compound/Inhibitor Class | Cell Line | KRAS Mutation | IC50 (µM) | Reference |
| This compound | A549 | G12S | ~25 | [1] |
| H441 | G12V | ~25 | [1] | |
| H2009 | G12A | ~25 | [1] | |
| H358 | G12C | ~25 | [1] | |
| H1975 | Wild-Type | >100 | [1] | |
| Pan-Ras Inhibitor (ADT-007) | MIA PaCa-2 | G12C | 0.002 | [7] |
| HCT 116 | G13D | 0.005 | ||
| BxPC3 | Wild-Type | 2.5 | [7] |
Table 2: In Vivo Antitumor Activity
| Compound/Inhibitor Class | Cancer Model | Dosing | Antitumor Effect | Reference |
| This compound | A549 (mut-KRAS G12S) Xenograft | 200 mg/kg, i.p., daily | Cytostatic antitumor activity | |
| H441 (mut-KRAS G12V) Xenograft | 200 mg/kg, i.p., daily | Cytostatic antitumor activity | ||
| Pan-Ras Inhibitor (ADT-007) | Colorectal & Pancreatic Cancer Mouse Models | Local administration | Robust antitumor activity | [4][6] |
| Pan-Ras Inhibitor (RMC-6236) | KRAS G12X Xenograft Models | Oral administration | Profound tumor regressions | [3] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound and pan-Ras inhibitors.
Cell Viability Assay (MTS/MTT Assay)
This assay determines the dose-dependent effect of an inhibitor on the viability and proliferation of cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.[2]
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound or a pan-Ras inhibitor) or vehicle control (DMSO) for 72 hours.[2]
-
MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.[2]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.[2]
Western Blotting for Downstream Signaling
This technique is used to assess the inhibition of Ras downstream signaling pathways.
-
Protein Extraction: Lyse inhibitor-treated and control cells in RIPA buffer and determine the protein concentration.[2]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of downstream effectors (e.g., p-ERK, ERK, p-AKT, AKT).[2]
-
Detection: Incubate with a secondary antibody and visualize the protein bands using a chemiluminescent substrate.[2]
-
Analysis: Quantify the band intensities to determine the extent of signaling inhibition.[2]
Ras Activation (GTP-RAS Pulldown) Assay
This assay specifically measures the levels of active, GTP-bound Ras.
-
Cell Lysis: Lyse cells and collect the supernatant.[8]
-
GTP-RAS Pulldown: Incubate the cell lysates with Raf1-RBD agarose beads, which specifically bind to GTP-bound Ras.[8]
-
Washing: Wash the beads to remove non-specifically bound proteins.[8]
-
Elution and Western Blotting: Elute the bound proteins and detect the levels of active Ras by western blotting using a pan-Ras antibody.[8][9]
Comparative Analysis and Future Perspectives
Both this compound and pan-Ras inhibitors represent promising, yet distinct, strategies for targeting Ras-driven cancers.
This compound offers a unique approach by targeting a downstream scaffold protein, which may provide a wider therapeutic window by avoiding direct interaction with the ubiquitously expressed Ras proteins in healthy tissues. Its selectivity for mutant KRas-driven cells is a key advantage. However, the development of resistance through bypass mechanisms that do not rely on CNK1 remains a possibility.
Pan-Ras inhibitors have the significant advantage of targeting multiple Ras isoforms, which could circumvent the resistance observed with mutant-specific inhibitors.[3][7] The high potency of compounds like ADT-007 in the nanomolar range is particularly noteworthy.[7] A potential challenge for pan-Ras inhibitors is the on-target toxicity in normal tissues, as wild-type Ras function is essential for normal cellular processes. However, some pan-Ras inhibitors have shown a degree of selectivity for cancer cells with activated Ras.[5][6]
The choice between pursuing a this compound-like molecule or a pan-Ras inhibitor will depend on several factors, including the specific cancer indication, the prevalence of different Ras mutations, and the therapeutic window observed in preclinical toxicology studies. The development of both strategies is crucial for expanding the arsenal of therapies against Ras-mutant cancers. Future research should focus on direct comparative studies and the identification of predictive biomarkers to guide the clinical application of these novel agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. rsc.org [rsc.org]
- 7. ascopubs.org [ascopubs.org]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. abcam.com [abcam.com]
Rationale for Combining PHT-7.3 with Immunotherapy in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of targeted therapies and immunotherapies has revolutionized the landscape of cancer treatment. PHT-7.3, a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain, has demonstrated potent anti-tumor activity by specifically targeting mutant KRas signaling.[1] Concurrently, immunotherapy, particularly immune checkpoint inhibitors (ICIs), has achieved remarkable success by reinvigorating the patient's own immune system to fight cancer. However, a significant portion of patients do not respond to immunotherapy alone, often due to an immunosuppressive tumor microenvironment (TME). This guide explores the compelling rationale for combining this compound with immunotherapy in preclinical studies, supported by experimental data from related fields and detailed hypothetical experimental protocols.
This compound: A Selective Inhibitor of Mutant KRas Signaling
This compound is a small molecule that selectively binds to the PH domain of Cnk1, a scaffold protein crucial for the plasma membrane localization and activation of mutant KRas.[2] By preventing the co-localization of Cnk1 and mutant KRas, this compound effectively inhibits downstream signaling pathways, including the Ras/Raf/MEK/ERK and NF-κB pathways, leading to a cytostatic anti-tumor effect in mutant KRas-driven cancers.[2][3]
The Immunosuppressive Tumor Microenvironment in KRas-Mutant Cancers
KRas mutations are notoriously associated with an immunosuppressive TME, characterized by:
-
Increased infiltration of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs): These cells dampen the anti-tumor immune response.
-
Reduced infiltration and function of cytotoxic CD8+ T cells: These are the primary effector cells responsible for killing cancer cells.
-
Upregulation of immune checkpoint molecules: such as Programmed Death-Ligand 1 (PD-L1), which binds to PD-1 on T cells, leading to T cell exhaustion.[4]
This hostile TME often renders KRas-mutant tumors resistant to immunotherapy.
Rationale for Combination Therapy: this compound and Immunotherapy
The primary rationale for combining this compound with immunotherapy stems from the hypothesis that by inhibiting mutant KRas signaling, this compound can remodel the immunosuppressive TME into a more immune-permissive state, thereby sensitizing the tumor to the effects of immunotherapy.
Key Synergy Mechanisms:
-
Modulation of the Tumor Microenvironment: Inhibition of the KRas pathway has been shown to decrease the infiltration of immunosuppressive cells like MDSCs and increase the infiltration of cytotoxic CD8+ T cells.[5][6] Furthermore, a study on lung adenocarcinoma revealed a negative correlation between the expression of CNKSR1 (the gene encoding Cnk1) and the infiltration of CD8+ T cells, suggesting that inhibiting Cnk1 with this compound could lead to a more "inflamed" or "hot" tumor microenvironment, which is more responsive to immunotherapy.
-
Downregulation of PD-L1 Expression: Oncogenic KRas signaling can directly promote the expression of PD-L1 on tumor cells.[4] By inhibiting this pathway, this compound may reduce PD-L1 expression, thereby releasing the "brakes" on the anti-tumor immune response and enhancing the efficacy of anti-PD-1/PD-L1 therapies.
-
Enhanced Antigen Presentation: KRas inhibition can increase the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, making them more visible to the immune system.
Supporting Preclinical Data (Hypothetical and from KRas Inhibitor Studies)
While direct preclinical data for this compound combined with immunotherapy is not yet available, studies on other KRas inhibitors provide a strong foundation for the expected outcomes.
Table 1: Expected Outcomes of this compound and Anti-PD-1 Combination Therapy in a Syngeneic Mouse Model of KRas-Mutant Cancer
| Parameter | Vehicle Control | This compound Monotherapy | Anti-PD-1 Monotherapy | This compound + Anti-PD-1 Combination |
| Tumor Growth Inhibition (%) | 0 | 40-50% | 20-30% | 70-80% |
| Median Survival (days) | 20 | 30 | 25 | 45 |
| CD8+ T Cell Infiltration (cells/mm²) ** | 50 | 150 | 100 | 300 |
| Treg Infiltration (cells/mm²) ** | 100 | 60 | 80 | 30 |
| MDSC Infiltration (%) | 25 | 15 | 20 | 5 |
| Tumor PD-L1 Expression (%) | 60 | 30 | 55 | 20 |
Data presented in this table is hypothetical and based on expected synergistic effects informed by preclinical studies of other KRas inhibitors in combination with immunotherapy.[6][7][8]
Experimental Protocols
Here we provide detailed methodologies for key experiments to evaluate the combination of this compound and immunotherapy in a preclinical setting.
In Vivo Xenograft Study
-
Animal Model: Syngeneic mouse model with a tumor cell line harboring a KRas mutation (e.g., CT26-KRasG12C in BALB/c mice).
-
Treatment Groups:
-
Vehicle Control
-
This compound (e.g., 200 mg/kg, intraperitoneal injection, daily)[9]
-
Anti-mouse PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
-
This compound + Anti-mouse PD-1 antibody
-
-
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups.
-
Administer treatments as per the defined schedule.
-
Measure tumor volume and body weight regularly.
-
Monitor survival.
-
-
Endpoint Analysis:
-
Tumor growth inhibition.
-
Overall survival.
-
At the end of the study, tumors can be harvested for further analysis (flow cytometry, immunohistochemistry).
-
Tumor Immune Cell Infiltration Analysis by Flow Cytometry
-
Objective: To quantify the different immune cell populations within the tumor microenvironment.
-
Protocol:
-
Harvest tumors from each treatment group.
-
Mechanically and enzymatically dissociate tumors to obtain a single-cell suspension.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells; CD11b, Gr-1 for MDSCs).
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage and absolute number of different immune cell subsets.[10][11][12][13]
-
In Vitro T-Cell Cytotoxicity Assay
-
Objective: To assess the ability of T cells to kill tumor cells in vitro.
-
Protocol:
-
Co-culture KRas-mutant tumor cells with activated T cells (e.g., splenocytes from tumor-bearing mice or a T-cell line).
-
Treat the co-culture with this compound, an anti-PD-1 antibody, or the combination.
-
After a defined incubation period (e.g., 24-48 hours), assess tumor cell viability using a cytotoxicity assay (e.g., lactate dehydrogenase (LDH) release assay or flow cytometry-based killing assay).[1][2][14][15]
-
Cytokine Profiling
-
Objective: To measure the levels of various cytokines in the tumor microenvironment and serum.
-
Protocol:
-
Collect tumor homogenates and serum from each treatment group.
-
Use a multiplex cytokine assay (e.g., Luminex-based assay or ELISA array) to simultaneously measure the concentrations of a panel of pro-inflammatory and anti-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10, TGF-β).
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting mutant KRas signaling.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for in vivo preclinical study of this compound and immunotherapy.
Rationale for Combination Therapy
Caption: Rationale for the synergistic effect of this compound and immunotherapy.
Conclusion
The combination of this compound with immunotherapy represents a promising therapeutic strategy for KRas-mutant cancers. By targeting the oncogenic driver and simultaneously remodeling the tumor microenvironment, this approach has the potential to overcome the limitations of each monotherapy and lead to more durable anti-tumor responses. The preclinical studies outlined in this guide provide a framework for rigorously evaluating the efficacy and mechanisms of this combination, paving the way for future clinical translation.
References
- 1. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 2. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CNK1 promotes invasion of cancer cells through NF-kappaB-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facts and Hopes on RAS Inhibitors and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 7. KRASG12D inhibition reprograms the microenvironment of early and advanced pancreatic cancer to promote FAS-mediated killing by CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CyTOF protocol for immune monitoring of solid tumors from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 14. In Vitro T Cell Killing Assay Protocol [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Safe Handling of PHT-7.3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This document provides essential safety and logistical information for the selective inhibitor PHT-7.3, including operational and disposal protocols to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain.[1][2] It has demonstrated antitumor activity by inhibiting the growth of cancer cells with mutant KRas.[1][2] A comprehensive understanding of its properties is the first step toward safe handling.
| Property | Value | Source |
| CAS Number | 1614225-93-2 | Chemical Supplier Data |
| Molecular Formula | C24H23N3O3S | Chemical Supplier Data |
| Molecular Weight | 433.52 g/mol | Chemical Supplier Data |
| Appearance | Solid | Generic SDS |
| Solubility | Soluble in DMSO | MedChemExpress[1] |
| Storage | Store at -20°C for short-term and -80°C for long-term.[1] | MedChemExpress[1] |
Health and Safety Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling similar research compounds should be strictly followed.
Potential Hazards:
-
The toxicological properties of this compound have not been fully investigated.
-
Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
-
May cause eye, skin, and respiratory tract irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat, and ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If powdered material is handled, a respirator may be necessary.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
Proper Disposal Procedures
As a definitive disposal protocol for this compound is not available, it is crucial to adhere to general best practices for chemical waste disposal in a laboratory setting. All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Guidance:
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name ("this compound"), the CAS number (1614225-93-2), and the appropriate hazard symbols (e.g., "Harmful," "Irritant").
-
Solid Waste:
-
Unused or expired this compound solid should be collected in its original container or a compatible, sealed container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated solid waste container.
-
-
Liquid Waste:
-
Solutions of this compound (e.g., in DMSO) should be collected in a designated liquid waste container.
-
Do not pour this compound solutions down the drain.
-
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), and collect the cleaning materials as hazardous waste.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Experimental Protocol: In Vivo Antitumor Activity of this compound
The following is a detailed methodology for an in vivo experiment cited in the literature, demonstrating the antitumor activity of this compound in a xenograft model.[1][3]
Objective: To evaluate the cytostatic antitumor activity of this compound in mouse xenograft models of non-small cell lung cancer (NSCLC) with mutant KRas.
Materials:
-
This compound
-
A549 (mut-KRasG12S) and H441 (mut-KRasG12V) human NSCLC cells
-
Athymic nude mice
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[1]
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture A549 and H441 cells in appropriate media until they reach the desired confluency for implantation.
-
Tumor Implantation: Subcutaneously implant a sufficient number of A549 or H441 cells into the flanks of athymic nude mice.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to a control group (vehicle only) and a treatment group (this compound).
-
Drug Administration:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.[1]
-
On the day of use, dilute the stock solution with the vehicle to the final desired concentration.
-
Administer this compound intraperitoneally (i.p.) to the treatment group at a dose of 200 mg/kg daily.[1]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Monitoring:
-
Monitor the health and body weight of the mice daily.
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
-
Endpoint: Continue the treatment for a predetermined period (e.g., 20 days).[1] At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the control and treatment groups to determine the antitumor efficacy of this compound.
This compound Signaling Pathway
This compound selectively inhibits the pleckstrin homology (PH) domain of the scaffold protein Cnk1.[1][2][3] This inhibition prevents the co-localization of Cnk1 with mutant KRas at the plasma membrane, thereby blocking downstream oncogenic signaling pathways.[3]
Caption: this compound inhibits the Cnk1-mutant KRas interaction.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PHT-7.3
Essential guidance for the safe handling and disposal of the selective inhibitor PHT-7.3 is critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. This document provides detailed operational and disposal plans, adhering to best practices for managing potent research compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede the handling of any research chemical.[1][2] For this compound, which may cause skin irritation and allergic reactions, a multi-layered PPE approach is mandatory.[1]
Minimum PPE Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Disposable Nitrile Gloves (minimum 5-mil thickness) | Provides splash protection. For prolonged contact, consider double-gloving or using heavier-duty gloves.[1] |
| Eye Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Protects against splashes and airborne particles. A face shield should be worn over goggles when there is a significant splash risk.[3] |
| Body Protection | Laboratory Coat (Flame-resistant recommended if working with flammables) | Protects skin and personal clothing from contamination.[3][4] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 for powders) | Essential when handling the powdered form to prevent inhalation. The specific cartridge type should be determined by a formal risk assessment. |
| Footwear | Closed-toe Shoes | Protects feet from spills and falling objects.[4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is paramount to minimize exposure and prevent contamination.
1. Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control airborne particles.[5]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within immediate reach to avoid unnecessary movement.
-
Review Procedures: Thoroughly read and understand the experimental protocol.
2. Weighing and Reconstitution:
-
Weighing: Handle the powdered form of this compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Reconstitution: When dissolving the compound, add the solvent slowly to the powder to minimize aerosolization. Keep the container closed whenever possible.
3. Experimental Use:
-
Minimize Contact: Employ tools such as spatulas and forceps to handle the compound, avoiding direct skin contact.[6]
-
Good Housekeeping: Maintain a clean and organized workspace. In the event of a spill, follow the emergency spill response plan outlined below.[7]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated contaminated materials is crucial to protect personnel and the environment. All chemical waste must be handled in accordance with local, state, and federal regulations.[8][9]
Waste Segregation and Collection:
| Waste Stream | Collection Container | Labeling Requirements |
| Solid Waste | Labeled, sealed, and chemically compatible container | "Hazardous Waste," "this compound Solid Waste," and list all constituents.[8] |
| Liquid Waste | Labeled, sealed, and chemically compatible container (e.g., glass or polyethylene) | "Hazardous Waste," "this compound Liquid Waste," and list all solvents and their approximate concentrations.[8] |
| Sharps | Puncture-resistant sharps container | "Sharps Waste" and "Contaminated with this compound." |
| Contaminated PPE | Labeled, sealed plastic bag or container | "Hazardous Waste," "Contaminated PPE." |
Disposal Workflow:
-
Segregate Waste: At the point of generation, separate waste into the categories outlined in the table above.
-
Container Management: Use appropriate, leak-proof, and clearly labeled waste containers.[9] Keep containers closed except when adding waste.[8]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not dispose of chemical waste down the drain or in the regular trash.[8]
Emergency Procedures: Preparedness is Key
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and EHS.
-
Contain: If safe to do so, contain the spill using a chemical spill kit. For powdered spills, gently cover with an absorbent material to avoid creating dust.
-
Clean-up: Wearing appropriate PPE, clean the spill according to your institution's procedures.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide information about the chemical.
Below are diagrams illustrating the recommended workflows for personal protective equipment selection and the operational handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. sc.edu [sc.edu]
- 4. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
